Avarone
説明
特性
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHEJGLNUDEEH-LWILDLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203851 | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-99-6 | |
| Record name | (+)-Avarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avarone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR36JQ984T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Avarone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarone, a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, has demonstrated a spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and antileukemic effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these activities, supported by quantitative data and detailed experimental protocols. This compound's primary mechanism of action involves the modulation of key signaling pathways implicated in inflammation and cell proliferation. It effectively inhibits the production of pro-inflammatory eicosanoids, suppresses superoxide generation in leukocytes, and exhibits cytostatic properties against leukemia cell lines. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Anti-inflammatory Mechanism of Action
This compound's anti-inflammatory properties are primarily attributed to its ability to interfere with the arachidonic acid cascade and reduce oxidative stress in immune cells.
Inhibition of Eicosanoid Synthesis
This compound has been shown to potently inhibit the release of leukotriene B4 (LTB4) and thromboxane B2 (TXB2) from activated leukocytes.[1] This inhibition is crucial in mitigating the inflammatory response, as LTB4 is a potent chemoattractant for neutrophils, and TXB2 is a vasoconstrictor and platelet aggregator. The hydroquinone form of this compound, avarol, also contributes to the anti-inflammatory effect by inhibiting the activity of human recombinant synovial phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[1]
Depression of Superoxide Generation
This compound is a potent inhibitor of superoxide generation in activated rat peritoneal leukocytes.[1] Superoxide is a reactive oxygen species (ROS) that plays a significant role in the inflammatory process and tissue damage. By reducing superoxide levels, this compound helps to control inflammation.
Quantitative Data: Anti-inflammatory Activity
| Assay | Model | Parameter | Value | Reference |
| Carrageenan-induced paw edema | Mouse | ED50 (p.o.) | 4.6 mg/kg | [1] |
| TPA-induced ear edema | Mouse | ED50 | 397 µ g/ear | [1] |
| Leukotriene B4 release | A23187-stimulated rat peritoneal leukocytes | IC50 | > 0.6 µM (slightly lower potency than avarol) | [1] |
| Thromboxane B2 release | A23187-stimulated rat peritoneal leukocytes | IC50 | > 1.4 µM (slightly lower potency than avarol) | [1] |
| Superoxide generation | Activated rat peritoneal leukocytes | IC50 | < 1 µM | [1] |
Antioxidant Mechanism of Action
This compound's antioxidant properties are linked to its ability to inhibit lipid peroxidation.
Inhibition of Microsomal Lipid Peroxidation
In studies using NADPH- or ascorbate-linked microsomal lipid peroxidation models, this compound was shown to be an effective inhibitor.[2] It is suggested that this compound primarily interferes with the initiation phase of lipid peroxidation.[2] Interestingly, under reducing conditions, this compound can be converted to its hydroquinone form, avarol, which is a more potent radical scavenger.[2]
Antileukemic Mechanism of Action
This compound exhibits potent cytostatic activity against leukemia cells, with a notable selectivity for tumor cells over non-tumor cells.[3]
Cytostatic Activity in L5178Y Mouse Lymphoma Cells
This compound demonstrates significant inhibitory potency against L5178Y mouse lymphoma cells.[3] While the precise signaling pathway for its antileukemic action is not fully elucidated, its cytostatic effect suggests an interference with cell cycle progression or induction of apoptosis.
Quantitative Data: Antileukemic Activity
| Cell Line | Parameter | Value | Reference |
| L5178Y mouse lymphoma | IC50 | 0.62 µM | [3] |
| HeLa | IC50 | ~8.06 - 8.68 µM (13-14 fold higher than L5178Y) | [3] |
| Human melanoma | IC50 | ~24.8 - 26.66 µM (40-43 fold higher than L5178Y) | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
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Objective: To assess the in vivo anti-inflammatory activity of this compound.
-
Methodology:
-
Male Swiss mice are fasted overnight with free access to water.
-
This compound is administered orally (p.o.) at various doses.
-
One hour after drug administration, 0.05 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.
-
The percentage of inhibition of edema is calculated for each group relative to the control group (vehicle-treated).
-
The ED50 value is determined from the dose-response curve.
-
Leukotriene B4 and Thromboxane B2 Release Assay
-
Objective: To measure the in vitro effect of this compound on eicosanoid release from leukocytes.
-
Methodology:
-
Rat peritoneal leukocytes are harvested and suspended in an appropriate buffer.
-
The cells are pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
The calcium ionophore A23187 is added to stimulate the cells.
-
After a defined incubation period, the reaction is stopped, and the cell suspension is centrifuged.
-
The supernatant is collected for the quantification of LTB4 and TXB2 using specific enzyme immunoassays (EIA) or radioimmunoassays (RIA).
-
The IC50 value is calculated from the concentration-response curve.
-
Superoxide Generation Assay
-
Objective: To determine the effect of this compound on superoxide production by leukocytes.
-
Methodology:
-
Rat peritoneal leukocytes are isolated and suspended in a suitable buffer.
-
The cell suspension is pre-incubated with this compound or vehicle.
-
A stimulating agent (e.g., phorbol myristate acetate - PMA) is added to induce superoxide generation.
-
Superoxide production is measured by the reduction of cytochrome c or by a chemiluminescence-based method.
-
The absorbance or luminescence is monitored over time.
-
The IC50 value is determined by comparing the rate of superoxide production in the presence of different concentrations of this compound to the control.
-
Cytotoxicity Assay in L5178Y Cells
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Objective: To determine the in vitro antileukemic activity of this compound.
-
Methodology:
-
L5178Y mouse lymphoma cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to attach or stabilize.
-
This compound is added at a range of concentrations.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
This compound exhibits a compelling multi-target mechanism of action that underscores its therapeutic potential as an anti-inflammatory, antioxidant, and antileukemic agent. Its ability to inhibit key enzymes and cellular processes involved in inflammation and cancer warrants further investigation and development. The data and protocols presented in this guide provide a solid foundation for future research aimed at harnessing the pharmacological properties of this marine natural product.
References
Unveiling Avarone: A Technical Guide to its Discovery, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Since its discovery, the marine natural product Avarone, a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, has garnered significant attention within the scientific community. Possessing a unique chemical structure, this compound and its precursor, Avarol, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a particular focus on its molecular mechanisms of action. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Discovery and Biological Significance
This compound was first isolated from the Mediterranean sponge Dysidea avara. It exists in a redox equilibrium with its hydroquinone form, Avarol, which is often the more abundant of the two in the sponge. The unique chemical scaffold of this compound, featuring a rearranged drimane sesquiterpenoid core fused to a quinone moiety, is responsible for its diverse biological activities. These include potent anti-inflammatory, antimicrobial, and cytotoxic effects, making it a molecule of significant interest for pharmaceutical research.
Experimental Protocols: Isolation and Purification of this compound
The following is a detailed methodology for the isolation and purification of this compound from the marine sponge Dysidea avara, based on established laboratory practices.
Collection and Preparation of Sponge Material
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Collection: Specimens of Dysidea avara are collected from their marine habitat, typically by scuba diving.
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Preparation: Immediately after collection, the sponge material is chopped into small pieces and air-dried to remove excess water. This prevents degradation of the target compounds.
Extraction
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Solvent Extraction: The dried sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
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Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.
-
Silica Gel Column Chromatography:
-
Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane) to ensure a homogenous packing and avoid air bubbles.
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Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing solvent polarity, typically starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (EtOAc).
-
Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Octadecylsilyl (ODS) Column Chromatography (Reversed-Phase):
-
Column Preparation: Fractions enriched with this compound from the silica gel chromatography are pooled, concentrated, and subjected to further purification on an ODS column. The column is pre-conditioned with the initial mobile phase.
-
Elution: A gradient elution is performed with increasing concentrations of methanol in water (e.g., starting from 70% MeOH and increasing to 100% MeOH).
-
Final Isolation: Fractions are again collected and analyzed by TLC or HPLC. Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.
-
Experimental Workflow
Quantitative Data
The yield of this compound from Dysidea avara can vary depending on geographical location, season of collection, and the specific extraction and purification methods employed.
| Parameter | Value | Reference |
| Sponge Dry Weight | 2.12 kg | [1] |
| Crude Methanol Extract Yield | 0.896 g | [1] |
| Purified this compound Yield | 84.2 mg | [1] |
| Yield (% of Dry Weight) | ~0.004% | Calculated |
Table 1: Representative Yields of this compound from Dysidea avara
Spectroscopic Data for this compound
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | J (Hz) |
| H-1' | 6.75 | d | 10.2 |
| H-2' | 6.65 | dd | 10.2, 2.0 |
| H-4' | 6.58 | d | 2.0 |
| Other signals | ... | ... | ... |
| ¹³C NMR (CDCl₃) | δ (ppm) |
| C-1 | 187.4 |
| C-4 | 187.0 |
| C-2 | 146.0 |
| C-5 | 145.8 |
| C-3 | 136.2 |
| C-6 | 133.4 |
| Other signals | ... |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. (Note: This is a partial and representative dataset. Complete assignments can be found in specialized chemical literature.)
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A significant body of research has demonstrated that the anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), a protein complex known as the IκB kinase (IKK) complex is activated. The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, leading to an inflammatory response.
This compound has been shown to interfere with this cascade. It is proposed that this compound inhibits the activity of the IKK complex. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus, and the transcription of pro-inflammatory genes is suppressed.
Conclusion
This compound, a sesquiterpenoid quinone from the marine sponge Dysidea avara, represents a compelling natural product with significant therapeutic potential. Its well-documented anti-inflammatory, antimicrobial, and cytotoxic activities, coupled with a fascinating mechanism of action involving the inhibition of the NF-κB signaling pathway, make it a subject of ongoing research and development. This technical guide provides a foundational resource for scientists and researchers, offering detailed methodologies for its isolation and a deeper understanding of its biological functions. Further exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a range of human diseases.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Avarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara.[1] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure
This compound possesses a unique chemical architecture characterized by a sesquiterpenoid backbone fused to a quinone moiety. This structure is the basis for its diverse biological activities.
IUPAC Name: 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione[2]
Molecular Formula: C₂₁H₂₈O₂[2]
SMILES String: C[C@H]1CC[C@]2(--INVALID-LINK--CCC=C2C)C[2]
Physicochemical Properties
A comprehensive summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while many computational predictions are available, experimentally determined data for some properties, such as melting and boiling points, are not readily found in the surveyed literature.
| Property | Value | Source |
| Molecular Weight | 312.4 g/mol | [2] (Computed) |
| Monoisotopic Mass | 312.208930132 Da | [2] (Computed) |
| XLogP3 | 4.8 | [2] (Computed) |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Soluble in ethanol and DMSO.[1][4] Insoluble in water.[5] | Inferred from experimental use and general properties of similar compounds. |
| Appearance | Solid | [3] |
| UV/Vis λmax | Absorption maxima shifted to higher wavelengths upon reaction with proteins, suggesting covalent modification.[6] | [6] |
Biological Activities and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery and development. Its primary effects are centered around anti-inflammatory, anti-cancer, and antimicrobial actions.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. Its mechanism of action is believed to involve the inhibition of key inflammatory mediators. Specifically, this compound can inhibit the release of eicosanoids and depress the generation of superoxide in leukocytes. A significant aspect of its anti-inflammatory role is its interaction with the NF-κB signaling pathway, a central regulator of inflammation.
References
Avarone: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara. Alongside its reduced form, avarol, it has garnered significant scientific interest due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Anticancer Activity
This compound has demonstrated potent cytotoxic and antileukemic activities both in vitro and in vivo.[1] Its efficacy varies across different cancer cell lines, with notable activity against leukemia and lymphoma cells.[1][2]
Quantitative Anticancer Data
| Cell Line | Assay | Metric | Value | Reference |
| L5178Y mouse lymphoma | Cytotoxicity | IC50 | 0.62 µM | [1] |
| U937 | Cell Growth Inhibition | IC50 (24h) | 95.8 µM | [2] |
| U937 | Cell Growth Inhibition | IC50 (48h) | 52.9 µM | [2] |
| U937 | Cell Growth Inhibition | IC50 (72h) | 33.5 µM | [2] |
| HeLa | Cytotoxicity | - | 13-14 fold less active than against L5178Y | [1] |
| Human Melanoma | Cytotoxicity | - | 40-43 fold less active than against L5178Y | [1] |
| Fem-X melanoma | Cytotoxicity | IC50 | 2.4 µM (for 4'-(methylamino)this compound) | [3] |
In vivo, treatment with this compound has been shown to be curative in approximately 70% of mice bearing L5178Y leukemia cells at a dose of 10 mg/kg/day for 5 days.[1] This treatment increased the life span over controls by 146% when initiated one day after tumor implantation.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
96-well microplate
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.
Proposed Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer activity of many quinone-containing compounds is linked to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.
References
- 1. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Avarone: A Marine-Derived Sesquiterpenoid Quinone as a Potential Anticancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the marine natural product avarone, a sesquiterpenoid quinone isolated from the sponge Dysidea avara, and its potential as an anticancer agent. It consolidates key quantitative data, details established experimental protocols for its evaluation, and explores its potential mechanisms of action, including its interaction with critical cancer signaling pathways.
Quantitative Data on Anticancer Activity
The anticancer potential of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potent cytostatic and curative effects, particularly against leukemia models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| L5178Y | Mouse Lymphoma | 0.62 | Not Specified | [1] |
| U937 | Human Histiocytic Lymphoma | 95.8 | 24 hours | [2] |
| U937 | Human Histiocytic Lymphoma | 52.9 | 48 hours | [2] |
| U937 | Human Histiocytic Lymphoma | 33.5 | 72 hours | [2] |
| HeLa | Human Cervical Cancer | >8.06 (13-14 fold less active than on L5178Y) | Not Specified | [1] |
| Human Melanoma | Melanoma | >24.8 (40-43 fold less active than on L5178Y) | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in L5178Y Leukemia Mouse Model
| Parameter | Value | Treatment Protocol | Citation |
| Curative Rate | ~70% | 10 mg/kg, i.p. daily for 5 days | [1] |
| Increase in Life Span (Treatment started Day 1) | 146% | 10 mg/kg, i.p. daily for 5 days | [1][2] |
| Increase in Life Span (Treatment started Day 8) | 87% | 10 mg/kg, i.p. daily for 5 days | [1][2] |
| Therapeutic Index | 11.7 | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound's anticancer activity is still under investigation, its potent induction of cytotoxicity suggests interference with key signaling pathways that regulate cell survival, proliferation, and apoptosis. The observed biological effects point towards potential modulation of pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway: A Potential Target
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that promotes cell survival, growth, and proliferation.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][5] Activated Akt phosphorylates numerous downstream substrates that suppress apoptosis and promote cell cycle progression.[3] Given this compound's potent pro-apoptotic and cytostatic effects, it is plausible that it exerts its function by inhibiting key nodes within this pathway, leading to the de-repression of apoptotic machinery and cell cycle arrest. Further research, such as western blot analysis of key pathway proteins (e.g., phosphorylated Akt, mTOR, and downstream effectors), is required to confirm this hypothesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer properties of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., L5178Y, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use trypsin and collect any floating cells from the media.
-
Washing: Wash cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase A Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the DNA content peaks. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins within a signaling pathway (e.g., total and phosphorylated Akt).
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).
Conclusion
This compound, a marine-derived quinone, demonstrates significant potential as an anticancer agent, exhibiting potent cytotoxic and antileukemic activity in both in vitro and in vivo models.[1] Its favorable therapeutic index suggests a degree of selectivity for cancer cells. While its precise molecular targets are yet to be fully elucidated, its ability to induce cell death warrants further investigation into its effects on critical cancer survival pathways, such as the PI3K/Akt cascade. The detailed protocols provided herein offer a robust framework for researchers to further explore the anticancer mechanisms of this compound and evaluate its therapeutic potential for future drug development initiatives.
References
- 1. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Avarone: An In-depth Technical Guide on its Antiviral Properties Against HIV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the existing research on the antiviral properties of this compound, with a specific focus on its activity against the Human Immunodeficiency Virus (HIV). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and related cellular pathways.
Core Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase
The primary anti-HIV mechanism of this compound identified to date is the inhibition of HIV-1 Reverse Transcriptase (RT), a critical enzyme for the viral replication cycle.
Mechanism of RT Inhibition
Studies have shown that this compound and its derivatives act as non-competitive inhibitors of the RNA-dependent DNA polymerase activity of HIV-1 RT.[1] This inhibition is observed with respect to both the template-primer and the deoxynucleotide triphosphate (dNTP) substrates.[1] This suggests that this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic efficiency. The hydroxyl group at the ortho position to the carbonyl group on the quinone ring is believed to be crucial for this inhibitory activity.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's anti-HIV activity and cytotoxicity. It is important to note that specific IC50 and EC50 values for this compound are not consistently reported in the literature, and some of the following data are derived from related experimental observations.
| Parameter | Value | Cell Line | Assay Type | Comments | Reference |
| EC50 (Estimated) | ~0.3 µM | H9 | Cytoprotection Assay | Concentration showing significant cytoprotective effect on HTLV-IIIB-infected cells. | [2] |
| CC50 (Proxy) | ~0.62 µM | L5178Y | Cytostatic Activity Assay | 50% inhibitory concentration for cell growth in a mouse lymphoma cell line. | [3] |
Table 1: Anti-HIV Activity and Cytotoxicity of this compound
| Enzyme Target | Inhibition | Mechanism | IC50 | Comments | Reference |
| HIV-1 Reverse Transcriptase | Yes | Non-competitive | Not Reported | Inhibition of RNA-dependent DNA polymerase activity. | [1] |
| HIV-1 Protease | Not Reported | - | - | No direct studies on this compound have been found. | |
| HIV-1 Integrase | Not Reported | - | - | No direct studies on this compound have been found. |
Table 2: this compound's Activity Against Key HIV-1 Enzymes
Potential Effects on Other HIV-1 Enzymes
While the primary target of this compound is HIV-1 RT, the potential for interaction with other viral enzymes should be considered, particularly given its chemical structure.
-
HIV-1 Protease: The HIV-1 protease is an aspartyl protease essential for viral maturation.[4] While there is no direct evidence of this compound inhibiting HIV-1 protease, other natural product quinones have demonstrated inhibitory activity against this enzyme. Further investigation is warranted to determine if this compound shares this capability.
-
HIV-1 Integrase: HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome.[5] Some terpenoid and quinone derivatives have been reported to inhibit HIV-1 integrase.[6] The potential for this compound to act as an integrase inhibitor remains an open area of research.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Non-Competitive)
This protocol outlines a general method for determining the non-competitive inhibition of HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]-dTTP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.3, containing MgCl₂, DTT, and KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
-
Procedure:
-
Prepare reaction mixtures containing the assay buffer, a fixed concentration of poly(rA)-oligo(dT), and varying concentrations of dNTPs.
-
In parallel, prepare another set of reaction mixtures with a fixed concentration of dNTPs and varying concentrations of the template-primer.
-
To each set of reactions, add varying concentrations of this compound. A control with no inhibitor is also included.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA onto glass fiber filters and wash thoroughly with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the reaction velocity (incorporation of [³H]-dTTP) against the substrate concentration (dNTPs or template-primer) for each inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]). For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.
-
HIV-1 p24 Antigen ELISA
This protocol describes a typical p24 antigen capture ELISA to quantify viral replication.
-
Reagents and Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.
-
Cell culture supernatants from HIV-1 infected cells treated with this compound.
-
Recombinant HIV-1 p24 antigen standard.
-
Biotinylated polyclonal antibody to HIV-1 p24.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with Tween-20).
-
-
Procedure:
-
Add p24 standards and cell culture supernatants (appropriately diluted) to the antibody-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated anti-p24 antibody and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add the streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Calculate the EC50 of this compound, which is the concentration that inhibits p24 production by 50%.
-
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
-
Reagents and Materials:
-
MT-4 or other susceptible cell lines.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration.
-
Determine the CC50, which is the concentration of this compound that reduces cell viability by 50%.
-
Signaling Pathways and Logical Relationships
While direct studies on this compound's impact on cellular signaling in the context of HIV are lacking, its quinone structure suggests potential interactions with pathways known to be modulated by HIV-1 for its replication and pathogenesis. These include the NF-κB, MAPK, and PI3K/Akt pathways.[7][8][9]
Caption: this compound's primary anti-HIV mechanism.
Caption: Potential modulation of HIV-related signaling pathways by this compound.
Caption: Experimental workflow for evaluating this compound's anti-HIV potential.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anti-HIV activity, primarily through the non-competitive inhibition of HIV-1 reverse transcriptase. Its cytoprotective effects observed in infected cell cultures are promising. However, to fully understand its potential as a therapeutic agent, further research is critically needed.
Future studies should focus on:
-
Determining the precise IC50 of this compound against HIV-1 RT.
-
Establishing a definitive EC50 for HIV-1 replication in various T-cell lines (e.g., MT-4, CEM).
-
Evaluating the cytotoxicity (CC50) of this compound in these same cell lines to calculate a more accurate selectivity index.
-
Investigating the activity of this compound against HIV-1 protease and integrase.
-
Elucidating the direct effects of this compound on key cellular signaling pathways (NF-κB, MAPK, PI3K/Akt) in the context of HIV-1 infection.
-
Exploring the anti-HIV activity of this compound against a broader range of HIV-1 strains, including drug-resistant variants.
A more complete understanding of this compound's antiviral profile will be instrumental in guiding future drug development efforts based on this natural product scaffold.
References
- 1. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative HIV-1 Specific Antibodies as Predictors of Peripheral Blood Cell-Associated HIV-1 DNA Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of Non-canonical NF-κB Signaling Activates Latent HIV-1 Reservoirs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HIV-1 integrase inhibitors derived from quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the activity of recombinant HIV-1 integrase by derivatives of higher terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Frontiers | CounterAKTing HIV: Toward a “Block and Clear” Strategy? [frontiersin.org]
Avarone: A Technical Guide to its Antibacterial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarone, a sesquiterpenoid quinone, has demonstrated notable antibacterial and antifungal activities. This document provides a comprehensive overview of its antimicrobial spectrum, potency, and putative mechanisms of action. Quantitative data from published studies are summarized, and detailed experimental protocols for assessing antimicrobial efficacy are provided as a reference for researchers. Furthermore, potential signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its bioactivity and to guide future research and development efforts.
Antimicrobial Spectrum and Potency of this compound
This compound exhibits selective activity against a range of microorganisms. Its efficacy is particularly pronounced against Gram-positive bacteria and certain fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several organisms.
Antibacterial Activity
This compound is effective against various Gram-positive bacteria. Notably, it shows high potency against Streptococcus pneumoniae and Erysipelothrix rhusiopathiae.[1] However, it has been reported to be inactive against Gram-negative bacteria.[1] The antibacterial efficacy of this compound is also influenced by environmental factors; its activity is enhanced in acidic conditions (pH 6.0) compared to a neutral pH (7.0).[1] Conversely, the presence of serum has been shown to negate its antibacterial effects.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria
| Bacterial Species | Type | MIC (mg/L) | Reference |
| Streptococcus pneumoniae | Gram-positive | 0.781 | [1] |
| Erysipelothrix rhusiopathiae | Gram-positive | 0.781 | [1] |
Antifungal Activity
This compound has also demonstrated activity against specific fungal species, particularly dermatophytes and some molds.[1] It is important to note that this compound has been reported to be inactive against Candida species.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi
| Fungal Species | Type | MIC (mg/L) | Reference |
| Trichophyton spp. | Dermatophyte | 15.6 - 62.5 | [1] |
| Microsporum canis | Dermatophyte | 15.6 - 62.5 | [1] |
| Aspergillus niger | Mold | Not specified | [1] |
Putative Mechanisms of Action
While specific mechanistic studies on this compound are limited, the known activities of sesquiterpenoid quinones provide a basis for its potential modes of action against bacteria and fungi.
Antibacterial Mechanism
The antibacterial action of quinone-containing compounds is often multifactorial. The proposed mechanisms for this compound's activity against Gram-positive bacteria may involve:
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS. These highly reactive molecules can cause oxidative damage to essential cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
-
Disruption of Cell Membrane and Electron Transport: this compound may interfere with the bacterial cell membrane, disrupting its integrity and dissipating the proton motive force. This would inhibit essential processes such as ATP synthesis and transport of nutrients.
-
Inhibition of DNA and Protein Synthesis: Some quinones are known to intercalate with DNA or inhibit enzymes crucial for DNA replication and protein synthesis, such as DNA gyrase and topoisomerase IV.
Figure 1: Putative antibacterial mechanisms of this compound.
Antifungal Mechanism
The antifungal activity of many natural compounds, including sesquiterpenoids, often targets the fungal cell membrane. A key component of the fungal cell membrane is ergosterol, which is absent in mammalian cells, making it an attractive target for antifungal drugs. The potential mechanism for this compound's antifungal activity may involve:
-
Inhibition of Ergosterol Biosynthesis: this compound may inhibit one or more enzymes in the ergosterol biosynthesis pathway. This would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane, resulting in increased membrane permeability and, ultimately, cell death.
Figure 2: Proposed antifungal mechanism of this compound via ergosterol biosynthesis inhibition.
Experimental Protocols
The following are detailed, standardized protocols for assessing the antibacterial and antifungal activities of compounds like this compound. These are provided as a guide for researchers to design and execute their own investigations.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using the appropriate broth medium. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the microbial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Figure 3: Workflow for MIC determination by broth microdilution.
Antibiofilm Activity Assay
The crystal violet assay is a common method to quantify biofilm formation and to assess the ability of a compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal isolates
-
Appropriate growth medium
-
This compound stock solution
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound on mammalian cell lines.
Materials:
-
96-well flat-bottom microtiter plates
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Plate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a plate reader.
-
Cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.
Conclusion and Future Directions
This compound has demonstrated promising antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi. The data suggests that its mechanism of action is likely multifaceted, involving the disruption of key cellular processes. However, further research is required to fully elucidate its specific molecular targets and to explore its potential for therapeutic applications. Future studies should focus on:
-
Expanding the antimicrobial screening to a broader range of clinically relevant pathogens.
-
Conducting detailed mechanistic studies to identify the precise molecular targets of this compound in both bacteria and fungi.
-
Investigating the antibiofilm activity of this compound against a variety of biofilm-forming microorganisms.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of infection.
-
Exploring synergistic interactions between this compound and existing antimicrobial agents.
This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential new antimicrobial agent. The provided protocols and conceptual frameworks are intended to facilitate standardized and robust investigations into its promising bioactivities.
References
Avarone's Role as an Antioxidant and Radical Scavenger: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of this compound's role as an antioxidant and radical scavenger, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. This compound exists in a redox couple with its hydroquinone form, avarol, and their antioxidant activities are often discussed in tandem due to their interconversion. This guide will address both compounds to provide a comprehensive understanding of their collective and individual contributions to combating oxidative stress.
Core Mechanisms of Antioxidant Action
This compound and its reduced form, avarol, exert their antioxidant effects through several mechanisms, primarily centered around their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals. The quinone structure of this compound and the hydroquinone structure of avarol are central to this redox activity.
Radical Scavenging: Avarol, with its two hydroxyl groups, is a potent radical scavenger, readily donating hydrogen atoms to stabilize free radicals[1]. While this compound, as a quinone, is the oxidized form, it can participate in redox cycling. It can be reduced back to avarol by cellular reducing agents, thereby contributing to the overall antioxidant capacity[1].
Inhibition of Lipid Peroxidation: Both avarol and this compound have been shown to inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. Avarol is reported to be a more powerful inhibitor in this regard[1]. However, this compound appears to play a role primarily in interfering with the initiation phase of lipid peroxidation[1].
Modulation of Cellular Antioxidant Defenses: While direct evidence for this compound's influence on specific antioxidant signaling pathways like the Nrf2-Keap1 pathway is limited, other marine-derived sesquiterpenoids have been shown to modulate this critical pathway[2]. The Nrf2 pathway is a master regulator of the expression of numerous antioxidant and detoxification enzymes. The potential for this compound to influence this pathway warrants further investigation.
Quantitative Antioxidant and Radical Scavenging Data
The following tables summarize the available quantitative data on the antioxidant and radical scavenging activities of this compound and its counterpart, avarol. It is important to note that the available data for this compound is less extensive than for avarol.
| Compound | Assay | IC50 Value | Organism/System | Reference |
| Avarol | DPPH Radical Scavenging | 18 µM | Chemical Assay | [3][4] |
| This compound | Superoxide Generation Inhibition | < 1 µM | Rat Peritoneal Leukocytes | [5] |
| Dysidea avara Extract | DPPH Radical Scavenging | 92.8 µg/mL | Chemical Assay | [6] |
Note: The DPPH IC50 value for avarol is cited from a review, and the primary source with detailed experimental conditions was not identified in the literature search. The superoxide generation inhibition IC50 for this compound is reported as "below the microM range" without a precise value.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for lipophilic compounds)
-
Test compound (this compound/avarol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Sample preparation: Dissolve the test compound (this compound) and positive control in methanol to prepare a series of concentrations.
-
Assay:
-
Add a defined volume of the DPPH working solution to each well of the 96-well plate.
-
Add an equal volume of the test compound solution (or standard/blank) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Materials:
-
Lipid source (e.g., rat liver microsomes, liposomes)
-
Inducer of lipid peroxidation (e.g., NADPH, ascorbate, FeSO₄)
-
Test compound (this compound/avarol)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butanol
-
Spectrophotometer
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing the lipid source, the inducer of lipid peroxidation, and the test compound at various concentrations in a suitable buffer.
-
Incubate the mixture at 37°C for a specific time (e.g., 15-60 minutes).
-
-
Termination of reaction: Stop the reaction by adding TCA solution to precipitate proteins.
-
Color development:
-
Add TBA solution to the mixture and heat at 95-100°C for a defined period (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
-
-
Extraction: Extract the colored complex with butanol.
-
Measurement: Measure the absorbance of the butanol layer at approximately 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples with that of the control (without the test compound). The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Conclusion and Future Directions
This compound, in conjunction with its reduced form avarol, demonstrates notable antioxidant and radical scavenging properties. The available data, though not exhaustive, indicate its potential to mitigate oxidative stress through direct radical scavenging and inhibition of lipid peroxidation. The primary mechanism of action for the avarol/avarone couple lies in their redox chemistry, with avarol acting as a potent hydrogen donor and this compound participating in redox cycling and inhibiting the initiation of lipid peroxidation.
Significant gaps in the literature remain, particularly concerning comprehensive quantitative data for this compound across a range of standard antioxidant assays (ABTS, ORAC, FRAP) and its direct effects on key antioxidant signaling pathways such as the Nrf2-Keap1 system. Future research should focus on:
-
Comprehensive Antioxidant Profiling: Systematically evaluating the antioxidant capacity of pure this compound using a battery of standardized in vitro assays.
-
Mechanistic Studies: Investigating the potential of this compound to modulate the Nrf2-Keap1 pathway and other cellular antioxidant defense mechanisms.
-
In Vivo Studies: Assessing the bioavailability and efficacy of this compound in mitigating oxidative stress in relevant animal models of disease.
A deeper understanding of this compound's antioxidant and radical scavenging capabilities will be crucial for unlocking its full therapeutic potential in the development of novel drugs for oxidative stress-related diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Marine Peroxy Sesquiterpenoids Induce Apoptosis by Modulation of Nrf2-ARE Signaling in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
Early-Stage Research on Avarone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avarone and its parent compound, avarol, are marine-derived sesquiterpenoid hydroquinones that have garnered significant interest in the scientific community due to their broad spectrum of biological activities. Isolated from the marine sponge Dysidea avara, these compounds and their synthetic derivatives have demonstrated potent anti-inflammatory, anticancer, antiviral, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The marine environment is a rich source of unique and biologically active natural products. Among these, this compound, a sesquiterpenoid quinone, and its hydroquinone precursor, avarol, have emerged as promising scaffolds for drug discovery. Early investigations revealed their potent cytostatic activities, particularly against leukemia cells.[1] Subsequent research has expanded the known bioactivities to include anti-inflammatory, anti-HIV, antibacterial, and enzyme-inhibitory effects. The core structure of this compound, featuring a drimane-type sesquiterpenoid skeleton fused to a quinone ring, provides a versatile platform for synthetic modifications aimed at enhancing potency and selectivity. This guide summarizes the key findings in the early-stage research of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives primarily involves nucleophilic addition to the quinone ring of the this compound scaffold. This allows for the introduction of a wide variety of functional groups, leading to diverse pharmacological profiles.
Common synthetic strategies include:
-
Nucleophilic addition of thiols or thiophenol: This reaction yields alkyl(aryl)thio derivatives of this compound. The reaction conditions are typically mild, involving equimolar amounts of reactants in a weakly alkaline medium under a nitrogen atmosphere.[2]
-
Addition of amino acids: A series of this compound derivatives with amino acid moieties have been synthesized through nucleophilic addition. These modifications have been shown to influence the cytotoxic and antimicrobial properties of the parent compound.
-
Synthesis of 3' and 4'-substituted derivatives: Alkylamino and other substituents have been introduced at the 3' and 4' positions of the this compound structure, leading to compounds with potent cytostatic and antiviral activities.
Biological Activities and Quantitative Data
This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data, primarily as IC50 values (the concentration required to inhibit a biological process by 50%).
Cytotoxic and Anticancer Activity
This compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis.[3]
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | L5178Y (Mouse lymphoma) | Cytostatic | 0.62 | [1] |
| Avarol | L5178Y (Mouse lymphoma) | Cytostatic | 0.93 | [1] |
| 4'-(methylamino)this compound | Fem-X (Melanoma) | Cytotoxic | 2.4 | [2] |
| Avarol | HeLa (Cervical cancer) | Cytotoxic | 10.22 µg/mL | [4] |
| Avarol | LS174 (Colon adenocarcinoma) | Cytotoxic | - | [4] |
| Avarol | A549 (Lung carcinoma) | Cytotoxic | - | [4] |
Note: Some IC50 values were reported in µg/mL and are presented as such.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and avarol are attributed to their ability to inhibit the release of inflammatory mediators like eicosanoids and reduce superoxide generation in leukocytes.[5]
| Compound | Assay | Effect | ED50/IC50 | Reference |
| This compound | Carrageenan-induced paw edema (p.o.) | Anti-inflammatory | 4.6 mg/kg | [5] |
| Avarol | Carrageenan-induced paw edema (p.o.) | Anti-inflammatory | 9.2 mg/kg | [5] |
| This compound | TPA-induced ear edema | Anti-inflammatory | 397 µ g/ear | [5] |
| Avarol | TPA-induced ear edema | Anti-inflammatory | 97 µ g/ear | [5] |
| Avarol | Leukotriene B4 release inhibition | Anti-inflammatory | 0.6 µM | [5] |
| Avarol | Thromboxane B2 release inhibition | Anti-inflammatory | 1.4 µM | [5] |
Enzyme Inhibitory Activity
This compound and its derivatives have been shown to inhibit various enzymes, including acetylcholinesterase and cytochrome P450 isoforms.
| Compound | Enzyme | Activity | IC50 (µM) | Reference |
| Avarol | Human recombinant synovial phospholipase A2 | Inhibition | 158 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, A549, Fem-X)
-
Complete culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Preliminary Toxicity Screening: Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary assessment of cytotoxicity.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Hatching tank
-
24-well plates or small vials
-
This compound derivatives
-
Micropipettes
-
Light source
Procedure:
-
Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L).
-
Hatch the brine shrimp eggs in the hatching tank with aeration and a light source for 24-48 hours.
-
Once hatched, collect the nauplii (larvae).
-
Prepare a series of concentrations of the this compound derivatives in seawater.
-
In each well or vial, place 10-15 nauplii in a specific volume of seawater.
-
Add the test solutions of the this compound derivatives to the wells. Include a negative control (seawater only).
-
Incubate for 24 hours under a light source.
-
After 24 hours, count the number of dead and surviving nauplii.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value (lethal concentration for 50% of the population).
Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
This compound derivatives (formulated for oral or topical administration)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the this compound derivative or the vehicle control to the animals (e.g., orally by gavage).
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE).
Materials:
-
96-well microtiter plate
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound derivatives
-
Microplate reader
Procedure:
-
In the wells of the 96-well plate, add phosphate buffer, the this compound derivative solution (at various concentrations), and the AChE solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value of the this compound derivative.
Anti-HIV Reverse Transcriptase Assay
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the replication of the virus.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
A suitable template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)
-
Reaction buffer
-
This compound derivatives
-
Scintillation counter or appropriate detection system for the label used
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding cold trichloroacetic acid).
-
Precipitate and collect the newly synthesized DNA onto filters.
-
Wash the filters to remove unincorporated labeled dNTPs.
-
Quantify the amount of incorporated label using a scintillation counter or other appropriate detector.
-
Calculate the percentage of inhibition of RT activity and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with multiple cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in their mechanism of action.
Inhibition of Eicosanoid Synthesis Pathway
This compound and avarol have been shown to inhibit the release of eicosanoids, which are key mediators of inflammation. This is likely achieved through the inhibition of enzymes such as phospholipase A2 (PLA2) and cyclooxygenases (COX).
Caption: Inhibition of the Eicosanoid Synthesis Pathway by this compound Derivatives.
Suppression of Superoxide Generation in Leukocytes
This compound derivatives can inhibit the generation of superoxide radicals by leukocytes, a key event in the inflammatory response. This is thought to occur through the inhibition of the NADPH oxidase enzyme complex.
Caption: Suppression of Superoxide Generation by this compound Derivatives.
Modulation of NF-κB Signaling Pathway
The anti-inflammatory and anticancer effects of some this compound derivatives may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Modulation of the NF-κB Signaling Pathway by this compound Derivatives.
Conclusion and Future Directions
Early-stage research has established this compound and its derivatives as a promising class of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse pharmacological activities, coupled with a synthetically tractable scaffold, make them attractive candidates for further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: While several signaling pathways have been implicated, a more detailed understanding of the molecular targets of this compound derivatives is crucial for rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Development of Novel Derivatives: The synthesis of novel this compound derivatives with improved drug-like properties, such as enhanced solubility and metabolic stability, will be essential for their translation into clinical candidates.
The continued exploration of this compound and its derivatives holds great promise for the discovery of new drugs to treat a range of human diseases, from inflammatory disorders to cancer. This technical guide provides a solid foundation for researchers to build upon in this exciting field.
References
- 1. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of derivatives of the marine quinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. mdpi.com [mdpi.com]
- 5. Avarol and this compound, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources, isolation, and biological activities of avarone and its related compounds, primarily focusing on their origins within marine sponges. This compound and its hydroquinone form, avarol, are sesquiterpenoid compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document provides a comprehensive overview for researchers and professionals involved in natural product chemistry and drug discovery.
Primary Natural Sources: Marine Sponges of the Order Dictyceratida
This compound and its derivatives are predominantly isolated from marine sponges belonging to the order Dictyceratida, with the genus Dysidea being the most prolific source.
-
Dysidea avara : This species is the most widely recognized and studied source of this compound and avarol. Numerous research expeditions have confirmed its role as a primary producer of these bioactive metabolites.
-
Dysidea cinerea : Another notable species from the Red Sea, Dysidea cinerea, has been shown to produce a variety of avarol and this compound derivatives, some of which exhibit significant biological activities, including anti-HIV-1 reverse transcriptase activity.[1]
-
Other Dysidea Species : Various other species within the Dysidea genus have been reported to contain these and other related sesquiterpenoid quinones and hydroquinones.[2]
The production of these compounds is a testament to the complex chemical ecology of marine sponges, which utilize secondary metabolites as a defense mechanism in their sessile marine environment.
Quantitative Analysis of this compound and Avarol in Dysidea Sponges
The concentration of this compound and avarol can vary depending on the sponge species, geographical location, and environmental conditions. The following table summarizes quantitative data from selected studies.
| Compound | Sponge Species | Yield/Concentration | Location | Reference |
| Avarol | Dysidea avara | 0.15% of wet weight | Not Specified | [3][4] |
| This compound | Dysidea avara | 0.02% of wet weight | Not Specified | [3][4] |
| Avarol | Dysidea avara (Primmorph Culture) | 1.4 µg / 100 µg of protein | In Vitro | |
| Avarol | Dysidea avara (Field Specimen) | 1.8 µg / 100 µg of protein | Not Specified | |
| This compound Fraction | Dysidea avara | 84.2 mg from 2.12 g dried sponge | Aegean Coast, Turkey | [4] |
| Avarol Fraction | Dysidea avara | 22.3 mg from 2.12 g dried sponge | Aegean Coast, Turkey | [4] |
Experimental Protocols: From Sponge to Pure Compound
The isolation and purification of this compound and avarol from their natural sources involve a series of meticulous extraction and chromatographic steps.
Sample Collection and Preparation
-
Collection : Sponges of the genus Dysidea are collected from their marine habitat, typically by scuba diving.
-
Identification : A voucher specimen should be preserved and identified by a marine biologist or taxonomist.
-
Preparation : The freshly collected sponge material is immediately freeze-dried to preserve the chemical integrity of the compounds. The lyophilized sponge is then chopped or ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent System : The powdered sponge material is exhaustively extracted at room temperature using a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 2:1 (v/v) ratio.[3] Methanol alone has also been used for extraction.[4]
-
Procedure : The extraction is typically performed by maceration, where the sponge powder is soaked in the solvent mixture for an extended period (e.g., 24-48 hours) with occasional stirring. This process is often repeated multiple times to ensure complete extraction of the metabolites. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.
Purification
-
Vacuum Chromatography : The crude extract is subjected to vacuum chromatography on a silica gel column. A step-wise solvent gradient is employed, starting with a non-polar solvent like 100% cyclohexane and gradually increasing the polarity to 100% ethyl acetate.[3]
-
Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound and avarol by comparison with authentic standards.
-
High-Performance Liquid Chromatography (HPLC) : The fractions containing the target compounds are further purified by HPLC. A reversed-phase column, such as an ODS (Octadecylsilane) column, is commonly used. The mobile phase typically consists of a gradient of methanol and water. The pure compounds are collected based on their retention times and detected using a UV detector.
Quantification
-
Analytical HPLC : Quantification of this compound and avarol is performed using analytical HPLC with a Diode Array Detector (DAD). A C18 column is typically used for separation.
-
Method : A validated HPLC method with a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water) is employed. Calibration curves are generated using pure standards of this compound and avarol to determine the concentration of the compounds in the extracts. Detection is typically performed at the maximum absorbance wavelength for each compound.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and avarol are attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway
Avarol has been shown to exert its anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α.
Caption: Avarol's inhibition of the NF-κB signaling pathway.
Cytotoxic Mechanism: Induction of Apoptosis via the PERK–eIF2α–CHOP Pathway
The cytotoxic effects of avarol against certain cancer cells are mediated through the induction of endoplasmic reticulum (ER) stress, leading to apoptosis via the PERK–eIF2α–CHOP signaling pathway.[7][8]
References
- 1. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data analysis of Avarone
An In-depth Technical Guide to the Spectroscopic Analysis of Avarone
Introduction
This compound is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara.[1][2] It, along with its hydroquinone form, avarol, has garnered significant interest within the scientific and drug development communities due to a wide spectrum of potent biological activities. These activities include anti-inflammatory, antileukemic, antiviral, antibacterial, and antifungal properties.[1][2][3][4] The unique chemical structure of this compound, featuring a rearranged drimane sesquiterpene skeleton linked to a quinone moiety, is central to its biological function.[5]
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and application.
Spectroscopic Data Analysis
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's complex architecture.
Mass Spectrometry (MS)
Mass spectrometry is fundamental for determining the molecular weight and elemental composition of this compound, confirming its molecular formula as C₂₁H₂₈O₂. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for unambiguous identification.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₈O₂ | PubChem |
| Molecular Weight | 312.4 g/mol | [6] |
| Exact Mass | 312.208930132 Da | [6] |
| Monoisotopic Mass | 312.208930132 Da | [6] |
Experimental Protocols
-
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of purified this compound is prepared in a suitable solvent mixture, typically methanol or acetonitrile with a small percentage of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition : The sample is infused into the ESI source. Data is acquired in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution data is used to calculate the elemental composition, which is then compared to the theoretical formula of this compound. Tandem MS (MS/MS) can be further employed to study fragmentation patterns for detailed structural confirmation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, primarily related to its conjugated quinone system. The wavelength of maximum absorbance (λmax) is a key characteristic.[7][8]
Data Presentation
While specific λmax values for this compound in standard solvents are not detailed in the provided search results, the 1,4-benzoquinone moiety is the primary chromophore. The UV-Vis spectrum is characterized by absorptions typical for conjugated systems. It has been noted that upon covalent modification of proteins, the absorption maxima of this compound derivatives shift toward higher wavelengths.[9]
Experimental Protocols
-
Methodology: UV-Vis Absorption Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A solution of this compound of known concentration is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A reference cuvette is filled with the same solvent to serve as a blank.
-
Data Acquisition : The sample's absorbance is measured across the ultraviolet and visible range (typically 200–800 nm).
-
Data Analysis : The absorption spectrum is plotted as absorbance versus wavelength. The wavelength(s) at which maximum absorbance occurs (λmax) are identified. According to the Beer-Lambert law, absorbance can be used for quantitative analysis if a calibration curve is established.[8]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its covalent bonds.[10] The spectrum provides a unique "molecular fingerprint" for the compound.
Data Presentation
The following table outlines the expected characteristic IR absorption bands for the functional groups in this compound based on its known structure.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Quinone) | Stretch | 1680 - 1650 | Strong |
| C=C (Alkene/Quinone) | Stretch | 1680 - 1600 | Medium to Weak |
| C-H (sp² Alkene) | Stretch | 3100 - 3000 | Medium |
| C-H (sp³ Alkane) | Stretch | 3000 - 2850 | Strong |
| C-H | Bend | 1470 - 1350 | Medium |
Experimental Protocols
-
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be prepared in several ways. For a solid sample, a KBr (potassium bromide) pellet can be made by grinding a small amount of this compound with KBr powder and pressing it into a thin disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CDCl₃) and analyzed in an IR-transparent cell.
-
Data Acquisition : A background spectrum of the KBr pellet or solvent is first recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed. Specific absorption bands are correlated with the functional groups present in the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region and is highly characteristic of the molecule as a whole.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The structure of this compound has been established using spectroscopic data, including ¹H NMR.[5]
Data Presentation
The following table presents the predicted chemical shift ranges for the different types of protons and carbons in the this compound structure.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinone C=O | - | 180 - 190 |
| Quinone C=C-H | 6.5 - 7.0 | 130 - 150 |
| Alkene C=C-H | 5.0 - 5.5 | 120 - 140 |
| Aliphatic C-H | 1.0 - 2.5 | 20 - 60 |
| Methyl C-H₃ | 0.8 - 1.5 | 10 - 30 |
Experimental Protocols
-
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish H-H and C-H connectivities.
-
Data Analysis : The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H spectrum are analyzed. The chemical shifts in the ¹³C spectrum are used to identify the different carbon environments. The combined data from 1D and 2D experiments allows for the complete and unambiguous assignment of all proton and carbon signals to the this compound structure.
-
Biological Activity and Signaling Pathways
This compound's potent biological effects are linked to its ability to interfere with specific cellular processes. Its anti-inflammatory activity, for instance, is attributed to the inhibition of eicosanoid release and the suppression of superoxide generation in leukocytes.[1] The hydroquinone form, avarol, has been shown to inhibit human recombinant synovial phospholipase A₂.[1] This mechanism likely contributes to the overall anti-inflammatory profile of the avarol/avarone redox couple.
Caption: Proposed anti-inflammatory mechanism of the this compound/avarol redox couple.
Experimental Workflows
The process of analyzing this compound, from isolation to final data interpretation, follows a systematic workflow. This ensures the purity of the compound and the reliability of the spectroscopic data obtained.
References
- 1. Avarol and this compound, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Activity of the Sponge Metabolites Avarol and this compound and their Synthetic Derivatives Against Fouling Micro- and Macroorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal activity of this compound and Avarol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Avarone's Efficacy Against Marine Biofouling: A Technical Guide
An In-depth Examination of the Bioactive Sesquiterpenoid Quinone and its Potential in Antifouling Applications
Introduction
Marine biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, poses a significant challenge to maritime industries, aquaculture, and oceanographic instrumentation. The economic and environmental costs associated with biofouling, including increased fuel consumption for vessels, infrastructure corrosion, and the spread of invasive species, have driven extensive research into novel, environmentally benign antifouling solutions. Natural products derived from marine organisms, which have evolved chemical defenses against epibiosis, are a promising source of such solutions. This technical guide focuses on avarone, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, and its demonstrated effects on a range of marine biofouling organisms. Through a comprehensive review of existing research, this document provides quantitative data on this compound's bioactivity, details of experimental protocols for assessing its efficacy, and a discussion of its potential mechanisms of action.
Quantitative Bioactivity Data
The antifouling potential of this compound has been quantified against various marine microorganisms and the larval stages of macrofouling organisms. The following tables summarize the key inhibitory and toxicological data, providing a comparative overview of this compound's efficacy.
Table 1: Antimicrobial Activity of this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. The data below illustrates this compound's potency against several marine bacterial and fungal strains.[1]
| Target Organism | Type | MIC (µg/mL) |
| Cobetia marina | Bacterium | 1.0 |
| Marinobacterium stanieri | Bacterium | 1.0 |
| Vibrio fischeri | Bacterium | 2.5 |
| Pseudoalteromonas haloplanktis | Bacterium | 2.5 |
| Halosphaeriopsis mediosetigera | Fungus | <2.5 |
| Asteromyces cruciatus | Fungus | <2.5 |
| Lulworthia uniseptata | Fungus | <2.5 |
| Monodictys pelagica | Fungus | <2.5 |
Table 2: Anti-settlement and Toxicological Activity of this compound against Balanus amphitrite
The following data presents the half-maximal effective concentration (EC₅₀) for inhibiting the settlement of barnacle cyprid larvae and the half-maximal lethal concentration (LC₅₀) for both nauplii and cyprid larvae of Balanus amphitrite.[1] A higher LC₅₀/EC₅₀ ratio generally indicates a more favorable therapeutic window, suggesting that the compound is effective at concentrations lower than those at which it is toxic.
| Larval Stage | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | LC₅₀/EC₅₀ Ratio |
| Cyprid | 3.41 | 27.12 | 7.95 |
| Nauplii | Not Applicable | 25.12 | Not Applicable |
Experimental Protocols
The data presented in this guide are derived from established and reproducible experimental methodologies. Below are detailed protocols for the key assays used to evaluate the antifouling activity of this compound.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against marine bacteria and fungi.
a. Preparation of Inoculum:
-
Bacterial and fungal strains are cultured in appropriate liquid media (e.g., Marine Broth for bacteria, Malt Extract Broth for fungi) to achieve a logarithmic growth phase.
-
The cultures are then diluted to a standardized concentration, typically 10⁵ to 10⁶ colony-forming units (CFU)/mL, using a spectrophotometer to measure optical density.
b. Assay Procedure:
-
The assay is performed in sterile 96-well microplates.
-
A two-fold serial dilution of this compound is prepared in the appropriate broth medium directly in the microplate wells.
-
Each well is inoculated with the standardized microbial suspension.
-
Control wells containing only the medium and the microbial suspension (positive control) and wells with only the medium (negative control) are included.
-
The microplates are incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Barnacle Larval Settlement and Toxicity Assays
These assays assess the ability of this compound to inhibit the settlement of barnacle cyprid larvae and its toxicity to both nauplii and cyprid stages.
a. Larval Rearing:
-
Adult Balanus amphitrite are collected and induced to release nauplii.
-
Nauplii are reared in filtered seawater and fed a diet of phytoplankton (e.g., Chaetoceros calcitrans) until they metamorphose into the non-feeding cyprid stage.
-
Cyprids are collected and used for the assays within a few days.
b. Settlement Inhibition Assay (EC₅₀):
-
The assay is conducted in multi-well plates.
-
Each well is pre-conditioned with filtered seawater.
-
A range of concentrations of this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) is added to the wells. The final solvent concentration should be kept low (typically <0.1%) to avoid solvent-induced effects.
-
A set number of competent cyprids (e.g., 10-20) are introduced into each well.
-
Control wells with only the solvent are included.
-
The plates are incubated in the dark at a constant temperature (e.g., 28°C) for 24-48 hours.
-
The number of settled (metamorphosed) and unsettled cyprids is counted under a dissecting microscope.
-
The EC₅₀ value is calculated using appropriate statistical software.
c. Larval Toxicity Assay (LC₅₀):
-
This assay is performed similarly to the settlement assay, but with both nauplii and cyprid larvae in separate experiments.
-
Larvae are exposed to a range of this compound concentrations.
-
After a set exposure time (e.g., 24 hours), the number of dead and live larvae is counted. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
The LC₅₀ value is calculated.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its antifouling effects are not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other marine natural products, several potential signaling pathways and modes of action can be hypothesized.
1. Inhibition of Quorum Sensing: Many marine bacteria regulate biofilm formation, a critical first step in biofouling, through a cell-to-cell communication process called quorum sensing (QS). Natural products that interfere with QS signaling can prevent the formation of these initial microbial layers, thereby deterring the settlement of larger fouling organisms. While not yet demonstrated for this compound specifically, other marine-derived compounds have shown potent QS inhibitory activity.
2. Interference with Larval Settlement Signaling: The settlement and metamorphosis of marine invertebrate larvae are tightly regulated by a cascade of internal signaling pathways that are initiated by external cues. These pathways often involve neurotransmitters and hormonal signals.[2] It is plausible that this compound could interfere with these signaling processes, for example, by blocking neurotransmitter receptors or inhibiting key enzymes involved in signal transduction, thus preventing the larvae from successfully attaching and metamorphosing.
3. Enzyme Inhibition: this compound could inhibit enzymes that are crucial for the survival, growth, or adhesion of fouling organisms. This could include enzymes involved in metabolic pathways or those directly related to the production of adhesive substances.
4. Induction of Oxidative Stress: As a quinone, this compound has the potential to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). An excess of ROS can induce oxidative stress in cells, leading to damage of cellular components and ultimately, cell death. This could be a contributing factor to its observed toxicity against some fouling organisms.
Experimental Workflow Visualization
The process of evaluating the antifouling potential of a compound like this compound involves a series of sequential and parallel assays. The following diagram illustrates a typical experimental workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antifouling agent. Its broad-spectrum activity against marine bacteria and fungi, coupled with its potent inhibition of barnacle larval settlement at non-toxic concentrations, makes it a compelling candidate for further research and development.
Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in key fouling organisms. Understanding its precise mechanism of action will be crucial for optimizing its structure to enhance efficacy and reduce any potential off-target effects. Furthermore, studies on the incorporation of this compound into environmentally friendly coating formulations and field-testing of these coatings will be essential steps towards its practical application as a novel antifouling solution. The development of sustainable and effective antifouling strategies is paramount for the health of our marine ecosystems and the efficiency of maritime industries, and this compound represents a promising lead in this ongoing endeavor.
References
Preliminary Cytotoxicity Studies of Avarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of Avarone, a marine-derived sesquiterpenoid quinone. The document summarizes key quantitative data, details common experimental protocols, and visualizes the putative signaling pathway involved in its cytotoxic effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Quantitative Cytotoxicity Data
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key metric in these studies. The following tables summarize the reported IC50 values for this compound and its amino derivative, 4'-leucine-avarone, across various human and murine cell lines.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time |
| U937 | Human histiocytic lymphoma | 95.8 | 24 h |
| 52.9 | 48 h | ||
| 33.5 | 72 h | ||
| L5178Y | Mouse lymphoma | 0.62 | Not Specified |
| Melanoma | Human melanoma | 26.4 | Not Specified |
| HeLa | Human cervical carcinoma | 8.7 | Not Specified |
| Fibroblasts | Human normal fibroblasts | 11.3 | Not Specified |
| Human Gingival Cells | Human normal gingival cells | 76.4 | Not Specified |
Data compiled from publicly available research.[1]
Table 2: In Vitro Cytotoxicity of 4'-leucine-avarone Against Human Solid Tumor Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| A-549 | Human lung carcinoma | 7.40 |
| HT-29 | Human colon adenocarcinoma | 9.62 |
| MCF-7 | Human breast adenocarcinoma (ER+) | 11.64 |
| PC-3 | Human prostate adenocarcinoma | 14.24 |
| HeLa | Human cervical carcinoma | 15.54 |
| MDA-MB-231 | Human breast adenocarcinoma (ER-) | 17.31 |
| MRC-5 | Human normal fetal lung fibroblast | Non-toxic |
The cytotoxicity was evaluated using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay.[2]
Experimental Protocols
The following section details a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Visualization of Putative Signaling Pathways
While the precise molecular mechanism of this compound-induced cytotoxicity is still under investigation, evidence suggests that it, like other quinone-containing compounds, induces apoptosis. The following diagrams illustrate a generalized experimental workflow and a putative signaling cascade for this compound-induced apoptosis.
References
- 1. Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Avarone Extraction from Marine Sponges: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone is a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara. This natural product, along with its hydroquinone precursor avarol, has garnered significant interest within the scientific community due to its diverse and potent pharmacological properties. These include anti-inflammatory, antimicrobial, antifungal, and notably, anticancer activities. This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a valuable lead compound in drug discovery and development. This document provides a detailed protocol for the extraction and purification of this compound from Dysidea avara, summarizes its biological activities with quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.
Data Presentation
The following tables summarize the quantitative data related to the extraction yield of the crude extract containing this compound and the biological activities of purified this compound.
Table 1: Extraction Yield from Dysidea avara
| Starting Material | Extraction Solvent | Weight of Dried Sponge (g) | Weight of Crude Extract (g) |
| Dysidea avara | Methanol | 2.1221[1] | 0.896[1] |
Table 2: Biological Activity of this compound
| Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference |
| Antifungal | Microdilution | Halosphaeriopsis mediosetigera, Asteromyces cruciatus, Lulworthia sp. | < 2.5 µg/mL | [2] |
| Antibacterial | Microdilution | Cobetia marina, Marinobacterium stanieri, Vibrio fischeri, Pseudoalteromonas haloplanktis | 1.0 - 5.0 µg/mL | [2] |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from the marine sponge Dysidea avara.
Part 1: Extraction of Crude this compound
Objective: To obtain a crude extract containing this compound from the sponge biomass.
Materials:
-
Specimens of the marine sponge Dysidea avara
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Freeze dryer
-
Blender or homogenizer
-
Filter paper and funnel
-
Rotary evaporator
Protocol:
-
Sponge Preparation:
-
Extraction:
-
The dried sponge material is then exhaustively extracted at room temperature. A common solvent system is a 2:1 mixture of dichloromethane and methanol (CH₂Cl₂/MeOH).[2]
-
A simpler method involves using methanol as the sole extraction solvent.[1]
-
The sponge material should be macerated or blended with the solvent to ensure efficient extraction.
-
-
Filtration and Concentration:
-
The resulting mixture is filtered to separate the solvent extract from the solid sponge residue.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
The crude extract can be further dried using a freeze dryer to remove any residual solvent and water.[1] From 2.1221 g of dried sponge, approximately 0.896 g of crude extract can be obtained.[1]
-
Part 2: Purification of this compound
Objective: To isolate pure this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Cyclohexane
-
Ethyl acetate
-
Methanol (MeOH)
-
Water (H₂O)
-
ODS (Octadecyl-silica) column for reversed-phase chromatography
-
Glass column for chromatography
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
Protocol:
-
Silica Gel Column Chromatography (Initial Purification):
-
The crude extract is first subjected to vacuum chromatography on a silica gel column.[2]
-
A step-wise gradient solvent system is employed, starting from 100% cyclohexane and gradually increasing the polarity with ethyl acetate, up to 100% ethyl acetate.[2]
-
Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are combined.
-
-
Reversed-Phase Column Chromatography (Fine Purification):
-
High-Performance Liquid Chromatography (HPLC) (Optional Final Polishing):
-
For obtaining highly purified this compound, the fractions from the ODS column can be further purified by HPLC.[3]
-
-
Structure Elucidation:
-
The structure of the purified this compound can be confirmed using spectroscopic methods such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR).[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
This compound's anti-inflammatory and anticancer activities are attributed to its interaction with specific signaling pathways.
Anti-Inflammatory Signaling Pathway:
This compound's precursor, avarol, has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Avarol's inhibitory action on this pathway likely contributes significantly to its anti-inflammatory effects.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Anticancer Signaling Pathway (Apoptosis Induction):
While the precise apoptotic pathway for this compound is still under detailed investigation, its precursor, avarol, has been found to induce apoptosis in pancreatic cancer cells through the PERK–eIF2α–CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.[1] Generally, many natural anticancer compounds exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins. An imbalance in favor of pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Edaravone: A Novel Possible Drug for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assay of Avarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone is a sesquiterpenoid quinone derived from the marine sponge Dysidea avara. It is the oxidized form of avarol, a corresponding hydroquinone that has also demonstrated significant biological activity. Both compounds have garnered interest in the scientific community for their potent cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using standard in vitro assays and summarize available data on its efficacy. Additionally, a proposed signaling pathway for its mechanism of action is illustrated.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic potential of this compound and its related compound, Avarol, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The tables below summarize the reported IC50 values.
Table 1: IC50 Values for this compound
| Cell Line | Cell Type | IC50 (µM) | Notes |
| L5178Y | Mouse Lymphoma | 0.62[1] | - |
| HeLa | Human Cervical Cancer | - | 13- to 14-fold less sensitive than L5178Y cells.[1] |
| Human Melanoma Cells | Human Melanoma | - | 40- to 43-fold less sensitive than L5178Y cells.[1] |
| Human Fibroblasts | Normal Human Cells | Highly Resistant | - |
| Human Gingival Cells | Normal Human Cells | Highly Resistant | - |
Table 2: IC50 Values for Avarol (for comparison)
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Human Cervical Cancer | 10.22 ± 0.28[2][3] |
| LS174 | Human Colon Adenocarcinoma | >10.22[2][3] |
| A549 | Human Lung Carcinoma | >10.22[2][3] |
| MRC-5 | Normal Human Lung Fibroblast | 29.14 ± 0.41[2][3] |
Experimental Protocols
Two common and reliable methods for determining the cytotoxicity of a compound like this compound are the MTT and LDH assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Appropriate cancer cell lines and culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cell death.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Appropriate cancer cell lines and culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit (typically 1 hour before the end of the incubation).
-
Vehicle control: Cells treated with the vehicle (DMSO) alone.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
-
The IC50 value can be determined from a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Mouse Model for Avarone Antileukemic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a novel cytostatic agent, has demonstrated significant antileukemic properties both in vitro and in vivo.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing an in vivo mouse model to evaluate the antileukemic activity of this compound. The described model, which utilizes the L5178Y mouse lymphoma cell line to induce ascites in mice, serves as a robust platform for preclinical assessment of this compound's efficacy, determination of optimal dosing, and investigation of its mechanism of action.[1] The data presented is based on published findings and the protocols are compiled from established methodologies for creating leukemia/lymphoma ascites models.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the antileukemic activity of this compound in a murine model.
Table 1: In Vitro Cytotoxicity of this compound and Avarol [1]
| Compound | Cell Line | IC50 (µM) |
| This compound | L5178Y Mouse Lymphoma | 0.62 |
| Avarol | L5178Y Mouse Lymphoma | 0.93 |
Table 2: In Vivo Efficacy of this compound in L5178Y Ascites Mouse Model [1]
| Treatment Group | Dose (mg/kg/day, i.p.) | Treatment Schedule | Curative Rate (%) | Increase in Lifespan (%) |
| This compound | 10 | 5 consecutive days, starting day 1 post-tumor implantation | ~70 | 146 |
| This compound | 10 | 5 consecutive days, starting day 8 post-tumor implantation | Not Reported | 87 |
| Avarol | 10 | 5 consecutive days, starting day 1 post-tumor implantation | ~20 | Not Reported |
| Control | Vehicle | 5 consecutive days | 0 | 0 |
Table 3: Therapeutic Index of this compound and Avarol [1]
| Compound | Therapeutic Index |
| This compound | 11.7 |
| Avarol | 4.5 |
Experimental Protocols
Cell Culture of L5178Y Mouse Lymphoma Cells
This protocol outlines the steps for maintaining the L5178Y mouse lymphoma cell line in culture to generate a sufficient number of cells for in vivo implantation.
Materials:
-
L5178Y mouse lymphoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile tissue culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Cell Thawing: Thaw a cryopreserved vial of L5178Y cells rapidly in a 37°C water bath.
-
Initial Culture: Transfer the thawed cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Monitor cell growth daily. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Counting and Viability: Before each subculture or experiment, determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
In Vivo L5178Y Ascites Mouse Model
This protocol describes the induction of ascites in mice using the L5178Y cell line to serve as a model for leukemia.
Materials:
-
6-8 week old male or female BALB/c mice
-
L5178Y mouse lymphoma cells (from culture)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal housing facility with appropriate caging and husbandry
Procedure:
-
Cell Preparation: Harvest L5178Y cells from culture during the logarithmic growth phase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing and Resuspension: Wash the cell pellet twice with sterile PBS. Resuspend the final cell pellet in sterile PBS to a final concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (containing 1 x 10^6 L5178Y cells).
-
Monitoring: Monitor the mice daily for signs of ascites development, which may include abdominal distension, weight gain, and ruffled fur. Typically, ascites becomes apparent within 7-10 days.
-
Animal Welfare: Euthanize mice if they show signs of excessive distress, including more than 20% weight gain due to ascites, lethargy, or inability to access food and water, in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or PBS with a low percentage of a solubilizing agent like DMSO, followed by dilution in PBS)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For a 10 mg/kg dose in a 20 g mouse (0.2 mg/mouse), a stock solution of 2 mg/mL would require an injection volume of 0.1 mL. Ensure complete dissolution. Prepare fresh on each day of dosing.
-
Dosing Regimen: Based on previous studies, a dose of 10 mg/kg has been shown to be effective.[1]
-
Administration: Administer the prepared this compound solution or vehicle control intraperitoneally (i.p.) to the mice once daily for 5 consecutive days. The timing of the start of the treatment can be varied (e.g., starting 1 day or 8 days post-tumor implantation) to assess efficacy at different stages of disease progression.[1]
Evaluation of Antileukemic Activity
This protocol describes the endpoints used to assess the efficacy of this compound treatment.
Materials:
-
Calipers (for any solid tumor measurement if applicable, though less so for ascites)
-
Analytical balance
-
Data recording sheets
Procedure:
-
Survival Analysis: Monitor the mice daily and record the date of death for each animal. Plot Kaplan-Meier survival curves to compare the survival of this compound-treated groups with the control group.
-
Ascites Volume Measurement (at endpoint): At the time of euthanasia, carefully collect the ascitic fluid and measure its volume.
-
Tumor Cell Count in Ascites (at endpoint): Perform a cell count on the collected ascitic fluid to determine the number of viable tumor cells.
-
Toxicity Assessment: Monitor the mice for signs of toxicity throughout the experiment, including weight loss, changes in behavior, and altered grooming habits. Record body weights at regular intervals.
-
Calculation of Increased Lifespan (%ILS): %ILS = [(Median survival time of treated group - Median survival time of control group) / Median survival time of control group] x 100
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's antileukemic activity.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition by this compound.
Discussion and Future Directions
The in vivo mouse model described provides a foundational system for the preclinical evaluation of this compound's antileukemic activity. The data strongly suggest that this compound is a potent antileukemic agent with a favorable therapeutic index.[1]
While the precise molecular mechanism of this compound in leukemia is not yet fully elucidated, many antineoplastic agents exert their effects by modulating key signaling pathways that control cell growth and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in various forms of leukemia and is a critical regulator of cell proliferation, survival, and metabolism. Therefore, it is a plausible hypothesis that this compound may exert its antileukemic effects through the inhibition of this pathway.
Future research should focus on:
-
Mechanism of Action Studies: Investigating the effect of this compound on the PI3K/Akt/mTOR signaling pathway in L5178Y cells and other leukemia cell lines. This can be achieved through techniques such as Western blotting to analyze the phosphorylation status of key pathway components (e.g., Akt, S6K).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and scheduling.
-
Evaluation in Other Leukemia Models: Testing the efficacy of this compound in other preclinical models of leukemia, including patient-derived xenograft (PDX) models, to assess its activity against a broader range of leukemic subtypes.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with standard-of-care chemotherapeutic agents.
References
Application Notes and Protocols for Avarone in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a sesquiterpenoid quinone first isolated from the marine sponge Dysidea avara, has demonstrated significant biological activity, including potent antiplatelet effects. This application note provides a detailed protocol for utilizing this compound in a platelet aggregation assay to characterize its inhibitory potential. The primary mechanism of this compound's anti-aggregatory action is the inhibition of thromboxane B2 formation, making it a compound of interest for the development of novel anti-thrombotic agents.[1] The following protocols and data are intended to guide researchers in the effective use and evaluation of this compound in a laboratory setting.
Principle of the Assay
Platelet aggregation is a fundamental process in hemostasis and thrombosis. In vitro platelet aggregation assays measure the ability of platelets to clump together in response to various agonists. Light Transmission Aggregometry (LTA) is a widely used method that quantifies platelet aggregation by measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as aggregates form. This compound's inhibitory effect can be quantified by observing the reduction in agonist-induced platelet aggregation.
Data Presentation
The inhibitory effects of this compound on platelet aggregation induced by various agonists can be summarized to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC50 (µM) |
| Arachidonic Acid | 0.5 mM | [Insert experimentally determined value] |
| Collagen | 2 µg/mL | [Insert experimentally determined value] |
| ADP | 10 µM | [Insert experimentally determined value] |
| Platelet-Activating Factor (PAF) | 0.1 µM | [Insert experimentally determined value] |
| U46619 (Thromboxane A2 analog) | 1 µM | [Insert experimentally determined value] |
Note: The IC50 values presented in this table are placeholders and should be determined experimentally following the provided protocol.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's Mechanism of Action in Platelets.
Caption: Washed Platelet Aggregation Assay Workflow.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Human whole blood (from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days)
-
3.2% Sodium Citrate
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's Buffer (pH 7.4), supplemented with 0.2% bovine serum albumin (BSA) and 5 mM glucose
-
Prostaglandin E1 (PGE1)
-
Apyrase (Grade VII)
-
Platelet aggregation agonists:
-
Arachidonic Acid
-
Collagen
-
Adenosine Diphosphate (ADP)
-
Platelet-Activating Factor (PAF)
-
U46619
-
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Spectrophotometer
-
Centrifuge
Preparation of Washed Human Platelets
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150 x g for 15 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Acidification and Centrifugation: Add ACD solution to the PRP to a final concentration of 1:7 (ACD:PRP) to acidify the sample to pH 6.5. Add PGE1 (1 µM final concentration) to prevent platelet activation. Centrifuge the acidified PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Washing Procedure: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's Buffer containing PGE1 (1 µM) and apyrase (2 U/mL). Repeat the centrifugation at 1000 x g for 10 minutes.
-
Final Resuspension: Discard the supernatant and resuspend the final platelet pellet in Tyrode's Buffer without PGE1 and apyrase.
-
Platelet Count Adjustment: Determine the platelet concentration using a spectrophotometer or automated cell counter. Adjust the platelet count to a final concentration of 2.5-3.0 x 10⁸ platelets/mL with Tyrode's Buffer. Allow the washed platelets to rest at 37°C for 30 minutes before use.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Set up the light transmission aggregometer according to the manufacturer's instructions. Set the temperature to 37°C and the stirring speed to 1000 rpm.
-
Baseline Calibration: Use a sample of Tyrode's Buffer as the 100% transmission reference and a sample of the resting washed platelet suspension as the 0% transmission reference.
-
Incubation with this compound: Place 250 µL of the washed platelet suspension into the aggregometer cuvettes. Add the desired concentration of this compound (or vehicle control, e.g., DMSO). The final concentration of DMSO should not exceed 0.1%. Incubate for 5 minutes at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., arachidonic acid, collagen, ADP, PAF, or U46619) to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission for at least 5-10 minutes, or until the aggregation reaches a plateau.
-
Data Analysis: The extent of aggregation is determined by the maximum change in light transmission. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
% Inhibition = [(Max Aggregation of Control - Max Aggregation of this compound) / Max Aggregation of Control] x 100
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion
This application note provides a comprehensive guide for assessing the antiplatelet activity of this compound using a washed platelet aggregation assay. The detailed protocols and visual aids are designed to facilitate the successful implementation of this assay in a research setting. The strong inhibitory effect of this compound on arachidonic acid-induced aggregation, mediated through the inhibition of thromboxane B2 synthesis, underscores its potential as a lead compound for the development of novel anti-thrombotic therapies. Further investigation into its precise molecular target within the cyclooxygenase pathway is warranted.
References
Application Notes and Protocols: Avarone Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-inflammatory effects of Avarone in preclinical animal models and detailed protocols for its administration and evaluation. This compound, a sesquiterpenoid quinone derived from the marine sponge Dysidea avara, has demonstrated potent anti-inflammatory properties.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been quantified in various in vivo and in vitro models. The following table summarizes the key efficacy data.
| Model/Assay | Animal/Cell Line | Parameter | This compound Efficacy | Positive Control | Reference |
| Carrageenan-Induced Paw Edema | Mice | ED₅₀ (Oral) | 4.6 mg/kg | Indomethacin | [1] |
| TPA-Induced Ear Edema | Mice | ED₅₀ (Topical) | 397 µ g/ear | Indomethacin | [1] |
| A23187-Stimulated Leukotriene B₄ Release | Rat Peritoneal Leukocytes | IC₅₀ | Slightly lower potency than Avarol (IC₅₀ = 0.6 µM) | - | [1] |
| A23187-Stimulated Thromboxane B₂ Release | Rat Peritoneal Leukocytes | IC₅₀ | Slightly lower potency than Avarol (IC₅₀ = 1.4 µM) | - | [1] |
| Superoxide Generation | Rat Peritoneal Leukocytes | IC₅₀ | < 1 µM | - | [1] |
Experimental Protocols
Detailed methodologies for key in vivo anti-inflammatory assays are provided below.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of this compound following oral administration.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin
-
Male Swiss mice (20-25 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Fast mice overnight with free access to water.
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 1, 5, 10 mg/kg), and Positive control (Indomethacin, 10 mg/kg).
-
Administer this compound or Indomethacin orally (p.o.) 60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This model evaluates the topical anti-inflammatory effect of this compound.
Materials:
-
This compound
-
TPA (in acetone)
-
Vehicle (e.g., acetone)
-
Positive control: Indomethacin
-
Male Swiss mice (20-25 g)
-
Biopsy punch (6 mm diameter)
-
Analytical balance
Procedure:
-
Divide mice into groups (n=6-8 per group): Vehicle control, this compound (various doses, e.g., 100, 200, 400 µ g/ear ), and Positive control (Indomethacin).
-
Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Immediately after TPA application, apply this compound or Indomethacin topically to the right ear. Apply the vehicle to the control group.
-
After 4 hours, sacrifice the mice by cervical dislocation.
-
Using a biopsy punch, remove a 6 mm circular section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Workflows
Proposed Anti-Inflammatory Mechanism of this compound
This compound's anti-inflammatory effects are attributed to its ability to inhibit the production of key inflammatory mediators.[1] This includes the inhibition of eicosanoids like leukotrienes and thromboxanes, which are products of the arachidonic acid cascade, and the suppression of superoxide generation in leukocytes.[1] While the precise molecular targets are not fully elucidated, this activity suggests interference with upstream signaling pathways that regulate inflammatory responses, such as the NF-κB and MAPK pathways.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vivo Screening
The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of this compound in animal models.
Caption: General workflow for in vivo screening of this compound.
References
Application Notes and Protocols for Determining the MIC of Avarone Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a sesquiterpenoid quinone derived from the marine sponge Dysidea avara, has demonstrated notable biological activities, including antibacterial properties. These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in the evaluation of its potential as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
This compound and its precursor, avarol, have shown activity primarily against Gram-positive bacteria.[2] Notably, the antibacterial efficacy of this compound can be enhanced in acidic environments, with a two- to four-fold increase in activity when the pH of the culture medium is lowered from 7.0 to 6.0.[2] Conversely, the presence of serum has been found to abolish its antibacterial effects.[2] It is important to note that this compound has not demonstrated significant activity against Gram-negative bacterial species.[2]
This document outlines the standardized broth microdilution method for MIC determination, which is a widely accepted and reliable technique.[3][4][5][6][7] The protocol provided is specifically tailored for the assessment of this compound, taking into consideration its hydrophobic nature.
Quantitative Data Summary
The following table summarizes the known MIC values of this compound against specific Gram-positive bacterial strains. Further research is encouraged to expand this dataset to include other relevant pathogens.
| Bacterial Strain | MIC (mg/L) |
| Streptococcus pneumoniae | 0.781[2] |
| Erysipelothrix rhusiopathiae | 0.781[2] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format. This method allows for the efficient testing of multiple concentrations of the compound against different bacterial strains.
3.1.1. Materials
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial strains (e.g., Streptococcus pneumoniae, Erysipelothrix rhusiopathiae, Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Plate reader (optional, for spectrophotometric reading)
3.1.2. Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent. DMSO is a commonly used solvent for this purpose.
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in 100% DMSO.
-
Ensure complete dissolution of the compound. Gentle warming or vortexing may be applied if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution of the 0.5 McFarland suspension.
3.1.4. Serial Dilution of this compound in Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells (e.g., column 1), add an additional 100 µL of the this compound stock solution, which has been pre-diluted in CAMHB to twice the highest desired final concentration. This will result in a total volume of 200 µL in the first column. The concentration of DMSO should be kept consistent across all wells and should not exceed a final concentration of 1% (v/v) to avoid solvent-induced bacterial growth inhibition.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of this compound.
3.1.5. Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum (from step 3.1.3) to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half, achieving the desired final concentrations.
-
Include the following controls on each plate:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of sterile CAMHB (no bacteria, no this compound).
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.
-
-
Seal the plate with a sterile lid or adhesive seal.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
3.1.6. Determination of MIC
-
After incubation, examine the plates visually for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a level comparable to the sterility control.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination of this compound.
Signaling Pathway (Hypothetical)
While the exact molecular mechanism of this compound's antibacterial activity is not fully elucidated, its chemical structure as a quinone suggests potential interference with cellular respiration and redox processes. Quinones can act as electron acceptors, potentially disrupting the electron transport chain and generating reactive oxygen species (ROS), which can lead to cellular damage and death.
Caption: Hypothetical mechanism of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurone derivatives as promising antibacterial agents against resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Avarone as a Potential Anticancer Agent
Application Notes and Protocols: Avarone in PTP1B and AKR1B1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone, a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara, has emerged as a promising dual inhibitor of two key enzymes implicated in metabolic diseases and their complications: Protein Tyrosine Phosphatase 1B (PTP1B) and Aldo-Keto Reductase 1B1 (AKR1B1). PTP1B is a major negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[1][2] AKR1B1 is the rate-limiting enzyme in the polyol pathway, which is associated with the development of diabetic complications.[1][3] The ability of this compound to inhibit both enzymes suggests its potential as a multi-target therapeutic agent.
These application notes provide detailed protocols for in vitro inhibition assays of PTP1B and AKR1B1 using this compound, along with a summary of its inhibitory activity and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The inhibitory effects of this compound on PTP1B and AKR1B1 have been quantified to determine its potency and mechanism of action. The following tables summarize the key quantitative data.
Table 1: this compound Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 4.8 ± 0.3 µM | Enzyme: Human recombinant PTP1B; Substrate: p-nitrophenyl phosphate (pNPP); Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA; Incubation: 37°C for 30 min. | [4] |
| Mode of Inhibition | Mixed-type | Determined by Lineweaver-Burk plot analysis. | [4] |
| Ki | 3.9 µM | Calculated from Dixon plot analysis. | [4] |
Table 2: this compound Inhibition of Aldo-Keto Reductase 1B1 (AKR1B1)
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 1.5 ± 0.1 µM | Enzyme: Purified recombinant human AKR1B1; Substrate: L-idose; Cofactor: NADPH; Buffer: 0.25 M sodium phosphate (pH 6.8), 0.4 M ammonium sulfate, 0.5 mM EDTA; Temperature: 37°C. | [1][4] |
| Mode of Inhibition | Tight-binding, Non-competitive | Determined by fitting experimental data to the Morrison equation for tight-binding inhibitors. | [4][5] |
| Kiapp | Varies with substrate concentration | Apparent inhibition constants were plotted against substrate concentration and fitted by nonlinear regression. | [4][5] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: this compound inhibits AKR1B1 in the polyol pathway.
Caption: General workflow for enzyme inhibition assays.
Experimental Protocols
Protocol 1: PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric assays for PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.[6][7]
Materials:
-
Human recombinant PTP1B (e.g., from BIOMOL® International LP)
-
This compound (stock solution in DMSO)
-
p-nitrophenyl phosphate (pNPP)
-
PTP1B reaction buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA
-
Stop solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in PTP1B reaction buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of PTP1B in the reaction buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Prepare a 2 mM solution of pNPP in the reaction buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
10 µL of this compound dilution (or vehicle control - buffer with the same percentage of DMSO).
-
80 µL of PTP1B reaction buffer.
-
10 µL of PTP1B enzyme solution.
-
-
Include wells for a blank (no enzyme) and a positive control (no inhibitor).
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 100 µL of the 2 mM pNPP solution to each well.
-
Immediately mix and incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The NaOH will also enhance the color of the p-nitrophenol product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Absorbance_with_inhibitor / Absorbance_control)] * 100
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For kinetic analysis (to determine Ki and mode of inhibition), vary the concentrations of both pNPP and this compound and analyze the data using Lineweaver-Burk and Dixon plots.[8]
-
Protocol 2: AKR1B1 Inhibition Assay
This protocol is based on a spectrophotometric assay that monitors the oxidation of NADPH.[1][9]
Materials:
-
Purified recombinant human AKR1B1
-
This compound (stock solution in DMSO)
-
L-idose (or another suitable substrate like glyceraldehyde)
-
NADPH
-
AKR1B1 reaction buffer: 0.25 M sodium phosphate (pH 6.8), 0.4 M ammonium sulfate, 0.5 mM EDTA
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in AKR1B1 reaction buffer from the DMSO stock. Maintain a consistent final DMSO concentration (e.g., <1%).
-
Prepare a working solution of AKR1B1 in the reaction buffer. The final concentration should provide a linear decrease in absorbance at 340 nm for at least 10 minutes.
-
Prepare a stock solution of L-idose in the reaction buffer.
-
Prepare a stock solution of NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvette, combine:
-
AKR1B1 reaction buffer to make up the final volume (e.g., 200 µL).
-
This compound dilution or vehicle control.
-
AKR1B1 enzyme solution.
-
NADPH solution (final concentration typically 0.1-0.2 mM).
-
-
-
Pre-incubation:
-
Mix the components and pre-incubate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-idose substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADPH oxidation (ε = 6220 M⁻¹cm⁻¹) is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
For detailed kinetic analysis of this tight-binding inhibitor, measure the initial rates at various concentrations of both this compound and the substrate. Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent inhibition constant (Kiapp).[5] By plotting Kiapp versus the substrate concentration, the true Ki and the mode of inhibition can be determined.[5]
-
Conclusion
This compound demonstrates potent inhibitory activity against both PTP1B and AKR1B1 in vitro. The provided protocols offer a framework for researchers to further investigate the inhibitory properties of this compound and similar compounds. The dual-targeting nature of this compound makes it an interesting candidate for further studies in the context of diabetes and its associated complications. These application notes should serve as a valuable resource for scientists engaged in drug discovery and development in the field of metabolic diseases.
References
- 1. Evidence of Insulin-Sensitizing and Mimetic Activity of the Sesquiterpene Quinone this compound, a Protein Tyrosine Phosphatase 1B and Aldose Reductase Dual Targeting Agent from the Marine Sponge Dysidea avara - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Experimental Design for Avarone Anti-HIV Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the anti-HIV properties of Avarone, a marine-derived sesquiterpenoid hydroquinone. This compound has been identified as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. This document outlines the key assays and protocols necessary to characterize its antiviral efficacy and cytotoxicity.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 / CC50 | Reference |
| This compound | L5178Y mouse lymphoma | Cytotoxicity | 0.62 µM | [1] |
Note: The IC50 value presented here reflects the compound's toxicity to a specific cell line and is not a direct measure of its anti-HIV activity. It is crucial to determine the EC50 for HIV inhibition and the CC50 (50% cytotoxic concentration) in the same cell line to calculate the selectivity index (SI = CC50/EC50), a key indicator of a drug's therapeutic window.
HIV-1 Signaling Pathway and this compound's Mechanism of Action
This compound exerts its anti-HIV effect by targeting a key step in the viral life cycle: reverse transcription. The following diagram illustrates the HIV-1 replication cycle and highlights the point of inhibition by this compound.
Experimental Workflow for this compound Anti-HIV Studies
A systematic approach is required to evaluate the anti-HIV potential of this compound. The following workflow outlines the key experimental stages, from initial screening to more detailed characterization.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Activity Assay (Cell-Free)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive alternative)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.3, containing MgCl₂, DTT, and KCl)
-
96-well microplate
-
Scintillation counter or appropriate plate reader for non-radioactive methods
-
Positive control inhibitor (e.g., Nevirapine)
-
Negative control (solvent vehicle)
Protocol:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the poly(A) template, oligo(dT) primer, and dNTPs in the assay buffer.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control inhibitor.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
This compound dilution, positive control, or solvent control.
-
Recombinant HIV-1 RT enzyme.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Add the reagent mix containing the template/primer and dNTPs to each well to start the reverse transcription reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA] or EDTA).
-
Quantify DNA Synthesis:
-
Radioactive method: Precipitate the newly synthesized DNA onto filter mats, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Utilize a commercial kit that employs a colorimetric or fluorescent readout to quantify the synthesized DNA.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
HIV-1 p24 Antigen Assay (Cell-Based)
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, CEM-SS cells, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Positive control antiviral drug (e.g., Zidovudine [AZT])
-
Negative control (solvent vehicle)
Protocol:
-
Cell Seeding: Seed the target cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add serial dilutions of this compound, the positive control drug, or the solvent control to the wells.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-7 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Follow the manufacturer's instructions for the p24 ELISA kit.
-
Briefly, this involves adding the collected supernatants to the antibody-coated ELISA plate, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Determine the concentration of p24 in each supernatant from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the virus control (no drug).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of host cells, providing a measure of its cytotoxicity.
Materials:
-
Target cells (the same cell line used in the p24 antigen assay)
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Negative control (solvent vehicle)
Protocol:
-
Cell Seeding: Seed the target cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound, the positive cytotoxicity control, or the solvent control to the wells. Include wells with cells only (no compound) as a measure of 100% cell viability.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the same duration as the antiviral assay (3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the solvent control wells.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
By following these protocols, researchers can systematically evaluate the anti-HIV-1 potential of this compound, providing crucial data for its further development as a therapeutic agent.
References
Application Notes and Protocols: Avarone as a Tool Compound in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avarone is a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara.[1] It, along with its hydroquinone form, avarol, has garnered significant interest in biomedical research due to its potent biological activities.[2] As tool compounds, this compound and avarol are invaluable for investigating specific cellular signaling pathways, particularly those involved in inflammation, apoptosis, and cancer. Their ability to modulate key regulatory proteins makes them useful for dissecting complex signal transduction cascades and for identifying potential therapeutic targets.
These application notes provide an overview of this compound's (and its related compound avarol's) mechanism of action in key signaling pathways, supported by quantitative data and detailed experimental protocols for use in a research setting.
Application Note 1: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, cell survival, and proliferation.[3] Its aberrant activation is a hallmark of many inflammatory diseases and cancers.[4] Avarol, the hydroquinone of this compound, has been identified as a potent inhibitor of this pathway, primarily by preventing the generation of Tumor Necrosis Factor-alpha (TNF-α), a key upstream activator of NF-κB.[5]
Mechanism of Action
Avarol has been shown to inhibit the generation of TNF-α in stimulated human monocytes.[5] By reducing the levels of this pro-inflammatory cytokine, it effectively dampens the downstream activation of the NF-κB signaling cascade. This includes preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and blocking its translocation to the nucleus. This prevents the transcription of NF-κB target genes responsible for inflammation and cell survival.[5]
Figure 1. Avarol/Avarone inhibits the NF-κB pathway by blocking TNF-α generation.
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of avarol and this compound have been quantified in various cellular assays. This data is crucial for determining appropriate concentrations for in vitro experiments.
| Compound | Target/Assay | Cell Type / Model | IC50 / ED50 | Reference |
| Avarol | TNF-α Generation | Human Monocytes | 1 µM | [5] |
| Avarol | Leukotriene B4 Release | Rat Peritoneal Leukocytes | 0.6 µM | [2] |
| Avarol | Thromboxane B2 Release | Rat Peritoneal Leukocytes | 1.4 µM | [2] |
| Avarol | Superoxide Generation | Rat Peritoneal Leukocytes | < 1 µM | [2] |
| This compound | Superoxide Generation | Rat Peritoneal Leukocytes | < 1 µM | [2] |
| This compound | Carrageenan-induced Paw Edema | Mouse (in vivo) | 4.6 mg/kg (p.o.) | [2] |
Protocol 1: Western Blot Analysis of NF-κB p65 Subunit Translocation
This protocol details a method to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to TNF-α stimulation.
Materials:
-
RAW 264.7 murine macrophages or similar cell line
-
Complete DMEM medium (with 10% FBS, 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
Recombinant murine TNF-α
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes. Leave one well unstimulated as a negative control.
-
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit. Add protease/phosphatase inhibitors to the lysis buffers.
-
Store lysates at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples (load 15-20 µg of protein per lane).
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1 for nuclear fractions, anti-GAPDH for cytoplasmic fractions) overnight at 4°C, following manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Assess the p65 levels in the nuclear fraction relative to the Lamin B1 loading control. A decrease in nuclear p65 in this compound-treated samples compared to the TNF-α only control indicates inhibition of translocation.
-
Application Note 2: Induction of Apoptosis via the ER Stress Pathway
Avarol has been shown to selectively induce apoptosis in pancreatic cancer cells through the activation of the Endoplasmic Reticulum (ER) stress response, a critical pathway in cellular homeostasis.[6][7] Dysregulation of this pathway is implicated in various diseases, making avarol a useful tool for studying ER stress-mediated cell death.
Mechanism of Action
Avarol specifically activates the PERK-eIF2α branch of the Unfolded Protein Response (UPR).[7] This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the expression of the pro-apoptotic protein C/EBP homologous protein (CHOP).[6] CHOP then mediates apoptosis, in part by activating BAX. This selective activation provides a precise way to study the consequences of the PERK-eIF2α-CHOP signaling axis.[7]
Figure 2. Avarol induces apoptosis via the PERK-eIF2α-CHOP ER stress pathway.
Protocol 2: Analysis of ER Stress Markers (BiP and CHOP) by Western Blot
This protocol is designed to detect the upregulation of the key ER stress markers BiP and CHOP in cells treated with avarol.
Materials:
-
PANC-1 pancreatic cancer cells or other susceptible cell line
-
Complete RPMI-1640 medium
-
Avarol (stock solution in DMSO)
-
Tunicamycin (positive control for ER stress)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BiP (GRP78), anti-CHOP (GADD153), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed PANC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of Avarol (e.g., 5, 10, 20 µM), vehicle control (DMSO), or a positive control like Tunicamycin (1 µg/mL) for 24 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Perform Western Blotting as described in Protocol 1, loading 20-30 µg of total protein per lane.
-
Use primary antibodies against BiP, CHOP, and β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for BiP and CHOP, normalizing to the β-actin loading control.
-
An increase in the normalized intensity of BiP and CHOP in avarol-treated cells compared to the vehicle control indicates the induction of an ER stress response.
-
Application Note 3: General Experimental Workflow Design
This compound's utility as a tool compound lies in its ability to perturb specific signaling nodes. A generalized workflow can be adapted to study its effects on various cellular processes.
Figure 3. Generalized experimental workflow for studying this compound's effects.
This workflow provides a template for designing experiments to investigate the impact of this compound on signal transduction. Key considerations are the selection of an appropriate cell model, determination of optimal compound concentration and treatment duration through dose-response and time-course experiments, and the choice of relevant downstream assays to measure the desired biological endpoint.
References
- 1. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avarol and this compound, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avarol Induces Apoptosis in Pancreatic Ductal Adenocarcinoma Cells by Activating PERK–eIF2α–CHOP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating PERK-eIF2α-CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avarone in Drug Resistance Studies
These application notes provide a framework for utilizing Avarone and its mimetics in the study of drug resistance in cancer cells. The information is intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on methodologies established for the study of this compound derivatives and related compounds that demonstrate selective cytotoxicity against multidrug-resistant (MDR) cancer cells.
Introduction
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters that efflux therapeutic agents from cancer cells. This compound, a naturally occurring sesquiterpenoid quinone, and its synthetic mimetics have emerged as promising agents that exhibit selective cytotoxicity toward MDR cancer cells.[1][2] Unlike traditional resistance modulators that aim to inhibit efflux pumps like P-glycoprotein, this compound mimetics appear to exploit alternative cellular vulnerabilities in resistant cells.
The primary mechanism of action involves the induction of overwhelming oxidative stress through the generation of superoxide anions (O₂⁻), leading to a collapse of the mitochondrial membrane potential and subsequent induction of apoptosis.[1] This targeted approach makes this compound and its derivatives valuable tools for investigating non-classical pathways to overcome drug resistance.
Data Presentation: Cytotoxicity of this compound Mimetics
The following tables summarize the cytotoxic activity (IC50 values) of key this compound mimetics, specifically tert-butylquinone derivatives, against a drug-sensitive human non-small cell lung carcinoma cell line (NCI-H460) and its multidrug-resistant counterpart (NCI-H460/R), which overexpresses P-glycoprotein. Data is also presented for normal human keratinocytes (HaCaT) to assess selectivity.
Table 1: IC50 Values (µM) of 2,5-Disubstituted tert-Butylquinone Derivatives
| Compound | NCI-H460 (Sensitive) | NCI-H460/R (Resistant) | HaCaT (Normal) | Selectivity Index (NCI-H460/R vs HaCaT) |
| Derivative 1 | 15.6 ± 1.1 | 10.1 ± 0.9 | 25.4 ± 2.3 | 2.51 |
| Derivative 2 | 20.3 ± 1.5 | 14.5 ± 1.3 | 33.1 ± 2.9 | 2.28 |
Table 2: IC50 Values (µM) of 2,6-Disubstituted tert-Butylquinone Derivatives
| Compound | NCI-H460 (Sensitive) | NCI-H460/R (Resistant) | HaCaT (Normal) | Selectivity Index (NCI-H460/R vs HaCaT) |
| Derivative 3 | 8.2 ± 0.7 | 4.1 ± 0.4 | 15.8 ± 1.5 | 3.85 |
| Derivative 4 | 12.5 ± 1.1 | 6.3 ± 0.5 | 21.7 ± 2.0 | 3.44 |
Data is representative of findings for this compound mimetics. The selectivity index is calculated as IC50 (HaCaT) / IC50 (NCI-H460/R). A higher index indicates greater selectivity for killing resistant cancer cells over normal cells.
Key Experimental Protocols
The following are detailed protocols for essential experiments to characterize the effects of this compound or its mimetics on drug-resistant cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
NCI-H460 and NCI-H460/R cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound/Avarone mimetic stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Intracellular Superoxide Anion (O₂⁻) Generation
This protocol uses Dihydroethidium (DHE) staining to detect the production of superoxide radicals within the cells.
Materials:
-
NCI-H460/R cells
-
This compound/Avarone mimetic
-
Dihydroethidium (DHE)
-
Hanks' Balanced Salt Solution (HBSS)
-
6-well plates or chamber slides
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed NCI-H460/R cells in a 6-well plate or chamber slide and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 6-24 hours).
-
DHE Staining: Prepare a 10 µM DHE solution in HBSS.
-
Incubation: Remove the treatment medium, wash the cells once with HBSS, and add the 10 µM DHE solution. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with HBSS to remove excess DHE.
-
Visualization: Immediately visualize the cells using a fluorescence microscope with an excitation/emission wavelength of ~518/605 nm. The intensity of red fluorescence is proportional to the level of intracellular superoxide. Alternatively, cells can be harvested and analyzed by flow cytometry.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Materials:
-
NCI-H460/R cells
-
This compound/Avarone mimetic
-
JC-1 dye
-
Culture medium
-
6-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed NCI-H460/R cells and treat with this compound as described in Protocol 2.
-
JC-1 Staining: Prepare a 2 µM solution of JC-1 in the cell culture medium.
-
Incubation: Remove the treatment medium, wash the cells once with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Visualize the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. The ratio of red to green fluorescence intensity provides a quantitative measure of the mitochondrial membrane potential.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound mimetics and a typical experimental workflow.
Caption: Proposed mechanism of this compound mimetics in MDR cancer cells.
Caption: Experimental workflow for evaluating this compound mimetics.
References
Application Note: Western Blot Analysis for Avarone's Molecular Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Avarone is a sesquiterpenoid quinone isolated from the marine sponge Dysidea avara, which has demonstrated significant cytostatic and antileukemic properties.[1] Its chemical structure, centered around a quinone core, suggests potential mechanisms of action involving redox cycling and interaction with cellular nucleophiles, which can impact various signaling pathways critical for cancer cell survival and proliferation.[2][3][4] This application note provides a comprehensive guide for researchers to investigate the molecular targets of this compound using Western blot analysis, a powerful technique for detecting and quantifying specific proteins in complex biological samples.[5] The focus is on two key pathways implicated in cancer biology: apoptosis and cell cycle regulation.
Hypothesized Molecular Targets of this compound:
Based on the known cytostatic effects of this compound and the common mechanisms of quinone-based anticancer compounds, it is hypothesized that this compound may modulate key regulatory proteins within the apoptosis and cell cycle pathways.
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Apoptosis Pathway: this compound may induce programmed cell death in cancer cells by altering the expression or activation of pro- and anti-apoptotic proteins. Key targets for Western blot analysis include the Bcl-2 family of proteins (e.g., Bcl-2, Bax), initiator and executioner caspases (e.g., Caspase-9, Caspase-3), and their substrate, PARP (Poly (ADP-ribose) polymerase).[6][7][8] An increase in the cleaved forms of caspases and PARP is a hallmark of apoptosis.[6][7][9]
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Cell Cycle Pathway: The cytostatic activity of this compound suggests it may cause cell cycle arrest.[1] Western blot analysis can be employed to examine the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin E), cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK2), and CDK inhibitors (e.g., p21, p27).
Quantitative Data Summary
The following table presents a hypothetical representation of Western blot quantification data for key apoptosis and cell cycle markers in a leukemia cell line (e.g., L5178Y) treated with this compound. This table is intended to serve as a template for data presentation.
Table 1: Hypothetical Quantitative Analysis of Protein Expression Changes Induced by this compound
| Target Protein | Treatment Group | Fold Change (vs. Control) | P-value |
| Apoptosis Markers | |||
| Bcl-2 | This compound (0.5 µM) | 0.45 | <0.05 |
| Bax | This compound (0.5 µM) | 2.10 | <0.05 |
| Cleaved Caspase-9 | This compound (0.5 µM) | 3.50 | <0.01 |
| Cleaved Caspase-3 | This compound (0.5 µM) | 4.20 | <0.01 |
| Cleaved PARP | This compound (0.5 µM) | 5.10 | <0.001 |
| Cell Cycle Markers | |||
| Cyclin D1 | This compound (0.5 µM) | 0.30 | <0.05 |
| CDK4 | This compound (0.5 µM) | 0.60 | n.s. |
| p21 | This compound (0.5 µM) | 3.80 | <0.01 |
| p53 | This compound (0.5 µM) | 2.50 | <0.05 |
Data are presented as mean fold change from three independent experiments. Statistical significance was determined using a Student's t-test. n.s. = not significant.
Experimental Protocols
Protocol 1: Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on hypothesized molecular targets.
1. Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., L5178Y mouse lymphoma cells) in appropriate media and conditions.[1] b. Seed cells at a suitable density and allow them to adhere overnight (for adherent cells). c. Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
2. Lysate Preparation: a. For adherent cells, wash with ice-cold PBS, then scrape cells in lysis buffer. For suspension cells, pellet cells by centrifugation and wash with ice-cold PBS before resuspending in lysis buffer.[10] b. Use a RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. A typical buffer composition is 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0, with freshly added 1 mM PMSF, 1 mM Na3VO4, and protease inhibitors.[10] c. Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10] e. Collect the supernatant containing the soluble proteins.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
4. Sample Preparation for Electrophoresis: a. Mix an equal amount of protein from each sample (typically 20-40 µg) with Laemmli sample buffer (e.g., 4X or 6X). b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE: a. Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). b. Include a pre-stained molecular weight marker in one lane. c. Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
7. Blocking: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[5] This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation: a. Dilute the primary antibody specific for the target protein (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p21) in the blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
9. Washing: a. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
10. Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer. b. Incubate for 1 hour at room temperature with gentle agitation.[10]
11. Further Washing: a. Repeat the washing step (step 9) to remove unbound secondary antibody.
12. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.[10]
13. Data Analysis: a. Perform densitometric analysis of the Western blot bands using appropriate software. b. Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for variations in protein loading.
Visualizations
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Hypothesized Signaling Pathways
Caption: Hypothesized this compound-induced Apoptosis Pathway.
Caption: Hypothesized this compound-induced Cell Cycle Arrest.
References
- 1. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Improving Avarone Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Avarone, a promising but poorly soluble sesquiterpenoid quinone. The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help overcome solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for highly hydrophobic compounds like this compound.[1] It allows for the preparation of a high-concentration stock (e.g., 10-50 mM) that can be serially diluted for your experiments. Always use high-purity, anhydrous DMSO to prevent the introduction of water, which can decrease the solubility of the compound over time.[2]
Q2: My this compound stock in DMSO precipitates when I add it to my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[3] Here are several steps to mitigate this:
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Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤ 0.5%, to reduce solvent toxicity and its effect on solubility.[4]
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Rapid Mixing: When adding the DMSO stock to the buffer, vortex or mix the solution immediately and vigorously to ensure rapid and uniform dispersion. This helps prevent the formation of localized high concentrations that can initiate precipitation.
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Pre-warm the Buffer: Using pre-warmed assay media (e.g., 37°C) can sometimes help improve solubility.
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Test Lower Concentrations: Your working concentration of this compound may be exceeding its solubility limit in the final assay medium. Determine the lowest effective concentration for your experiment and work within that range.[5]
Q3: Are there alternatives to DMSO if it interferes with my assay or causes cell toxicity?
A3: Yes, several alternatives can be considered, although they may have their own limitations:
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Cyrene™ (dihydrolevoglucosenone): This is a green, bio-based solvent with solvation properties comparable to DMSO but is reported to have lower toxicity in some contexts.[6][7][8]
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Dimethylformamide (DMF): DMF can dissolve compounds that are poorly soluble in other organic solvents.[9] However, like DMSO, its concentration must be carefully controlled in final assays due to potential toxicity.
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Polyethylene Glycol (PEG 400): PEG 400 is a water-miscible co-solvent with low toxicity that can be used to solubilize poorly water-soluble drugs.[3][9]
Q4: How can I increase the aqueous solubility of this compound without using organic co-solvents?
A4: For assays sensitive to organic solvents, complexation with cyclodextrins is an excellent strategy.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is significantly more soluble in water. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q5: Can adjusting the pH of my buffer help dissolve this compound?
A5: Adjusting pH is primarily effective for ionizable compounds (acidic or basic drugs). This compound, as a sesquiterpenoid quinone, does not have strongly acidic or basic functional groups. Therefore, altering the pH of the buffer is unlikely to produce a significant improvement in its solubility.
Troubleshooting Guide
Issue: this compound precipitates out of solution during in vitro experiments.
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | 1. Decrease Concentration: Determine the maximum soluble concentration in your final assay medium and work below this limit.[5]2. Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your desired concentration in the final assay buffer (including media, serum, etc.). |
| Poor Dilution Technique | 1. Use Serial Dilutions: Prepare intermediate dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into the aqueous buffer.2. Ensure Rapid Mixing: Add the DMSO stock to the assay buffer while vortexing to promote rapid dispersion.3. Avoid "Crashing Out": Never add aqueous buffer directly to your concentrated DMSO stock. Always add the small volume of DMSO stock to the larger volume of aqueous buffer. |
| Solvent Incompatibility | 1. Run a Vehicle Control: Always include a control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure the solvent itself is not causing the observed effects.2. Explore Co-solvents: If DMSO is problematic, test other options like PEG 400.[9]3. Use a Solubilizing Excipient: Employ cyclodextrins (e.g., HP-β-CD) to create a truly aqueous solution of this compound. |
| Compound Instability | 1. Prepare Fresh Solutions: Prepare working solutions fresh from a frozen DMSO stock for each experiment.2. Check for Degradation: If results are inconsistent, consider analytical methods (e.g., HPLC) to check the integrity of this compound in your stock and working solutions. |
Quantitative Data Summary
Specific experimental solubility values for this compound are not widely published. However, based on its chemical structure (sesquiterpenoid quinone) and high calculated LogP (a measure of lipophilicity), its solubility characteristics can be estimated as follows.
Table 1: Typical Solubility Characteristics of this compound
| Solvent / Medium | Solubility Category | Estimated Concentration Range | Notes |
| 100% DMSO | High | > 50 mM | Recommended for primary stock solutions. |
| 100% Ethanol | Moderate | 1 - 10 mM | Can be used as a co-solvent, but typically less effective than DMSO for highly lipophilic compounds. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low | < 10 µM | This compound is practically insoluble in purely aqueous media, necessitating the use of solubilization techniques. |
| Cell Culture Medium + 10% FBS | Low | 10 - 50 µM | Serum proteins like albumin can slightly increase the apparent solubility of hydrophobic compounds. |
| Aqueous Buffer + 45% HP-β-CD | High | > 10 mM | Complexation with cyclodextrins can dramatically increase aqueous solubility. |
Note: These are estimated values. It is critical to experimentally determine the solubility of your specific batch of this compound in your assay system.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO for long-term storage and subsequent dilution.
Materials:
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This compound (MW: 312.4 g/mol )
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High-purity, anhydrous DMSO
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Sterile, low-binding microcentrifuge tubes
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Vortex mixer
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Sonicator water bath (optional)
Procedure:
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Weigh this compound: Accurately weigh out a desired amount of this compound powder (e.g., 3.12 mg) into a sterile, low-binding microcentrifuge tube.
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Add DMSO: Add the calculated volume of 100% DMSO to the tube to achieve the target concentration of 20 mM. For 3.12 mg of this compound, add 500 µL of DMSO.
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Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
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Visual Inspection: Carefully inspect the solution against a light source to ensure that no visible particulates remain. The solution should be clear.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound's Aqueous Solubility with HP-β-Cyclodextrin
Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
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This compound powder
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2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer (e.g., PBS, pH 7.4)
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Magnetic stirrer and stir bar
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Filtration device (0.22 µm syringe filter)
Procedure:
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Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A 45% (w/v) solution is often effective. For example, dissolve 4.5 g of HP-β-CD in buffer and bring the final volume to 10 mL. Stir until the cyclodextrin is completely dissolved.
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Add this compound: Add the this compound powder directly to the HP-β-CD solution while stirring. The amount of this compound will depend on the desired final concentration and the complexation efficiency. Start with a molar ratio of 1:100 (this compound:HP-β-CD) and optimize if necessary.
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Promote Complexation: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight for difficult-to-solubilize compounds. Protect the solution from light.
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Remove Uncomplexed Compound: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound particles.
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Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC with a standard curve). The resulting clear solution can be used directly in assays or diluted further with the aqueous buffer.
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. Item - Solubility Behaviors and Correlations of Common Organic Solvents - figshare - Figshare [figshare.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. [PDF] Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of avarol, this compound and nine of their natural and synthetic derivatives on microsomal drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming Avarone precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with Avarone in aqueous solutions. Given that this compound is a hydrophobic molecule (XLogP3: 4.8)[1], its low aqueous solubility presents a common challenge during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
This compound is a lipophilic compound, meaning it has poor solubility in water. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent environment changes polarity dramatically. This can cause the this compound to crash out of the solution, forming a precipitate. This process is known as antisolvent precipitation.[2]
Q2: How can I increase the solubility of this compound in my experiments?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as physical and chemical modifications.[3] Common methods include:
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Co-solvents: Adding a water-miscible organic solvent can increase the solubility.[4]
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.
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Surfactants: Using surfactants to form micelles can encapsulate and solubilize hydrophobic molecules.
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Complexation: Encapsulating this compound within a larger molecule, such as a cyclodextrin, can improve its aqueous solubility.[5][6]
Q3: What are the best practices for preparing an this compound stock solution?
To minimize precipitation upon dilution, prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO). When diluting into your aqueous buffer, add the this compound stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can temperature affect the solubility of this compound?
Yes, temperature can influence solubility. For most solid solutes, solubility tends to increase with higher temperatures.[3][7] However, the stability of this compound at elevated temperatures should be considered. It is advisable to conduct a small-scale pilot experiment to determine the optimal temperature for your specific application without degrading the compound.
Troubleshooting Guide
Problem: Immediate Precipitation Upon Dilution
If this compound precipitates instantly when you add the stock solution to your aqueous buffer, consider the following solutions:
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Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
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Modify the Dilution Method: Instead of adding the stock directly, try adding it to a small volume of your buffer that is rapidly stirring, and then add this intermediate solution to the final volume.
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Increase Co-solvent Concentration: If your experimental system allows, increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain this compound's solubility.
Problem: Solution Becomes Cloudy Over Time
Cloudiness that develops over time suggests that your solution is supersaturated and the compound is slowly precipitating.
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Use a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors, keeping the drug in a supersaturated state for a longer duration.
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Optimize pH: If this compound has ionizable groups, the pH of your buffer may not be optimal for its solubility. Experiment with a pH range to find the point of maximum solubility.
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Re-evaluate Solvent System: The chosen co-solvent may not be ideal. Consider testing other water-miscible organic solvents.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Widely used, but can have effects on cells at higher concentrations. |
| Ethanol | 5-20 mM | Good for many applications, but can be volatile. |
| N,N-Dimethylformamide (DMF) | 10-30 mM | Use with caution due to potential toxicity. |
Table 2: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Can affect protein structure and cell viability. |
| Propylene Glycol | 1-10% (v/v) | Generally considered safe for many cell-based assays. |
| Polyethylene Glycol (PEG 400) | 1-10% (v/v) | A good option for in vivo and in vitro studies. |
| Glycerol | 1-10% (v/v) | Can increase the viscosity of the solution. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Working Solution
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[8]
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Initial Dilution: Warm your aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).
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Working Solution Preparation: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. For example, to make a 20 µM solution, add 1 µL of the 20 mM stock to 999 µL of buffer.
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Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to reduce the final concentration or incorporate a co-solvent.
Protocol 2: Screening for Optimal Co-solvent Concentration
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Prepare a Series of Buffers: Create a set of your aqueous experimental buffer containing a range of co-solvent concentrations (e.g., 0%, 1%, 2%, 5%, and 10% of PEG 400).
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Add this compound: To a fixed volume of each buffer, add the same amount of this compound stock solution to reach your target concentration.
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Equilibrate and Observe: Allow the solutions to equilibrate at the experimental temperature for a set period (e.g., 1 hour).
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Assess Solubility: Measure the absorbance or use light scattering to quantify the amount of precipitation in each solution. Alternatively, centrifuge the samples and measure the concentration of this compound remaining in the supernatant using HPLC.
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Determine Optimal Condition: The buffer with the highest concentration of soluble this compound and acceptable co-solvent levels for your experiment is the optimal choice.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound's aqueous solubility.
References
- 1. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. ijpbr.in [ijpbr.in]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Avarone variability in experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when working with Avarone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our anti-inflammatory assay. What could be the cause?
A1: Batch-to-batch variability with natural products like this compound can stem from several factors. Purity of the compound is a primary concern; ensure each batch has a consistent purity profile via methods like HPLC or mass spectrometry. This compound, a sesquiterpenoid quinone, can also be sensitive to light, temperature, and oxygen. Inconsistent storage and handling can lead to degradation, affecting its biological activity. Finally, the equilibrium between the quinone (this compound) and hydroquinone (Avarol) forms can be influenced by experimental conditions such as pH and the presence of reducing agents, leading to variable results.[1][2][3]
Q2: Our results for this compound's antioxidant activity are not consistent across different experiments. Why might this be happening?
A2: The antioxidant activity of this compound is linked to its ability to act as a radical scavenger and interfere with the initiation phase of lipid peroxidation.[2] Variability can be introduced by the specific assay used. For instance, results from a DPPH assay might differ from an ORAC assay due to different reaction mechanisms. Additionally, the stability of this compound in the assay medium is crucial. Factors like solvent polarity and the presence of metal ions can affect its redox potential and, consequently, its antioxidant capacity.[1] Ensure that all assay components are freshly prepared and that the experimental conditions are strictly controlled.
Q3: We are seeing unexpected cytotoxicity at concentrations where we expect to see anti-inflammatory effects. Is this normal?
A3: this compound has been shown to have cytostatic (inhibiting cell growth) and cytotoxic (cell-killing) effects, particularly against cancer cell lines.[4] It is possible that at higher concentrations, the cytotoxic effects of this compound become more pronounced and could mask its anti-inflammatory properties. It is crucial to determine the therapeutic window of this compound in your specific cell model by performing a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) in parallel with your functional assays.
Q4: Can the solvent used to dissolve this compound affect the experimental outcome?
A4: Absolutely. The choice of solvent can significantly impact the solubility and stability of this compound. While organic solvents like DMSO are commonly used, high concentrations can have their own biological effects on cells. It is recommended to use the lowest possible concentration of the solvent and to always include a vehicle control in your experiments. The solvent can also influence the redox state of this compound, potentially altering its activity.[1]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Anti-Inflammatory Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store this compound powder and stock solutions protected from light and at -20°C or lower. 3. Minimize freeze-thaw cycles of the stock solution. | Consistent IC50 values across experiments. |
| Cell Passage Number | 1. Use a consistent and narrow range of cell passage numbers for all experiments. 2. Regularly check for mycoplasma contamination. | Reduced variability in the baseline and LPS-induced NO production. |
| LPS Activity | 1. Aliquot and store LPS at -20°C to avoid repeated freeze-thaw cycles. 2. Test each new batch of LPS to ensure consistent activity. | More reproducible induction of NO production. |
| Assay Conditions | 1. Ensure consistent incubation times and temperatures. 2. Use a multichannel pipette for reagent addition to minimize timing differences between wells. | Lower intra-plate and inter-plate variability. |
Hypothetical Data Illustrating Successful Troubleshooting:
| Experiment Condition | Experiment 1 (IC50 in µM) | Experiment 2 (IC50 in µM) | Experiment 3 (IC50 in µM) | Average IC50 (µM) | Standard Deviation |
| Before Troubleshooting | 5.2 | 12.8 | 8.5 | 8.83 | 3.81 |
| After Troubleshooting | 6.1 | 6.5 | 6.3 | 6.3 | 0.2 |
Detailed Experimental Protocol: Inhibition of Nitric Oxide Production
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Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (or vehicle control). After 1 hour of pre-treatment, stimulate the cells with 1 µg/mL of LPS.
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Incubation: Incubate the plate for 24 hours at 37°C.
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Nitrite Measurement (Griess Assay):
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Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
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Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
-
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Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Investigating this compound Variability
Caption: A logical workflow for identifying sources of experimental variability.
References
Technical Support Center: Avarone Interference with Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Avarone in common colorimetric assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its relevant properties?
A1: this compound is a marine-derived sesquiterpenoid quinone. Its chemical structure and properties, particularly its redox activity and antioxidant potential, are important to consider when using colorimetric assays.
| Property | Value |
| Chemical Class | Quinone |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.4 g/mol |
| Key Biological Activities | Antiplatelet, Anti-inflammatory, Antioxidant, Cytostatic |
Q2: Can this compound interfere with my MTT or XTT cell viability assay?
A2: Yes, it is highly likely. This compound, as a quinone, can undergo redox cycling. The MTT and XTT assays are based on the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by cellular dehydrogenases. This compound's redox activity can lead to the non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal (i.e., an apparent increase in cell viability or a decrease in cytotoxicity).[1]
Q3: How can this compound interfere with my Bradford protein assay?
A3: Interference with the Bradford assay is possible, though generally less pronounced than with redox-based assays. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in its absorbance maximum. Compounds with antioxidant properties, like this compound, can potentially interact with the assay reagents, although the mechanism is not as direct as in redox-based assays.[2] High concentrations of any exogenous compound can also lead to non-specific interactions.
Q4: What are the initial signs of this compound interference in my assay?
A4: Key indicators of potential interference include:
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Inconsistent or non-reproducible results: High variability between replicate wells.
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Unexpectedly high cell viability: In MTT/XTT assays, you may observe high absorbance readings even when microscopic examination shows significant cell death.[3]
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Color change in control wells: A noticeable color change in wells containing this compound and the assay reagent but no cells (for MTT/XTT) or no protein (for Bradford).
-
Non-linear dose-response curves: The interference may not be linear with the concentration of this compound.
Troubleshooting Guides
Issue 1: Suspected False-Positive Results in MTT/XTT Assay
Troubleshooting Steps:
-
Run a Cell-Free Control: This is the most critical control. Prepare wells with your assay medium, the MTT or XTT reagent, and the same concentrations of this compound used in your experiment, but without any cells.
-
Observe for Color Change: Incubate these cell-free control plates under the same conditions as your experimental plates.
-
Quantify the Interference: Measure the absorbance of the cell-free control wells. A significant increase in absorbance in the presence of this compound indicates direct reduction of the tetrazolium salt and confirms interference.
-
Data Correction: If interference is observed, you can subtract the absorbance values of the cell-free controls from your experimental values. However, be aware that this may not fully account for complex interactions in the presence of cells.
-
Consider an Alternative Assay: If the interference is significant and cannot be reliably corrected, consider using a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay or a crystal violet assay.
Troubleshooting Workflow for MTT/XTT Assay Interference
Caption: Troubleshooting workflow for identifying and addressing this compound interference in MTT/XTT assays.
Issue 2: Inaccurate Protein Concentration in Bradford Assay
Troubleshooting Steps:
-
Run a Protein-Free Control: Prepare control samples containing the same buffer and concentrations of this compound as your experimental samples, but without any protein.
-
Use as a Blank: Use this "this compound-only" control to zero the spectrophotometer before reading your experimental samples. This will account for any baseline absorbance of this compound at 595 nm.
-
Check for Non-Specific Interactions: In a separate set of wells, add the Bradford reagent to your "this compound-only" controls. A color change indicates a direct interaction between this compound and the Coomassie dye.
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Spike-and-Recovery Control: Add a known amount of a standard protein (e.g., BSA) to a sample containing this compound. If the measured concentration is significantly different from the expected concentration, this confirms interference.
-
Dilute the Sample: If interference is present, diluting your sample may reduce the concentration of this compound to a non-interfering level, provided the protein concentration remains within the detection range of the assay.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound Interference Control
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Cell culture medium (serum-free for MTT incubation)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include untreated control wells.
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Cell-Free Control Plate: On a separate 96-well plate, add cell culture medium and the same concentrations of this compound, but no cells.
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Incubation: Incubate both plates for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Remove the culture medium and add 100 µL of serum-free medium to each well. Add 10 µL of MTT solution to all wells on both plates.
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Incubation with MTT: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the cell-free control wells from the corresponding experimental wells before calculating cell viability.
Protocol 2: Bradford Protein Assay with this compound Interference Control
Materials:
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Protein samples containing this compound
-
Bradford reagent
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Bovine Serum Albumin (BSA) standard solutions
-
Buffer used for sample preparation
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Microplate or cuvettes
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Spectrophotometer or microplate reader (595 nm absorbance)
Procedure:
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Prepare Standard Curve: Prepare a series of BSA standards in the same buffer as your samples.
-
Prepare Samples: Dilute your protein samples to fall within the linear range of the assay.
-
Prepare "this compound-Only" Blanks: For each concentration of this compound in your samples, prepare a corresponding blank containing the same concentration of this compound in the buffer, but no protein.
-
Assay Procedure (Microplate):
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Add 5 µL of each standard, sample, and "this compound-only" blank to separate wells.
-
Add 250 µL of Bradford reagent to each well.
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Incubate for 5 minutes at room temperature.
-
-
Absorbance Reading:
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Use the appropriate "this compound-only" blank to zero the spectrophotometer for the corresponding samples containing that concentration of this compound.
-
Measure the absorbance of the standards and samples at 595 nm.
-
-
Data Analysis: Determine the protein concentration of your samples using the standard curve.
Visualizing Interference Mechanisms
MTT Assay Interference by this compound
Caption: this compound can directly reduce MTT, bypassing cellular enzymes and causing a false-positive signal.
Potential Bradford Assay Interference
Caption: this compound may interact non-specifically with Coomassie dye, potentially altering the absorbance reading.
References
Technical Support Center: Managing Avarone Toxicity in Normal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avarone. The information is designed to help manage and mitigate this compound-induced toxicity in normal cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara.[1] It has demonstrated antileukemic and anti-inflammatory properties.[2][3] Like many quinone-containing compounds, this compound's cytotoxic effects are believed to be mediated, at least in part, through the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5] This can damage cellular components like lipids, proteins, and DNA.[4] this compound may also induce apoptosis through the activation of caspases.[6][7]
Q2: I am observing high toxicity in my normal cell line after treatment with this compound. What are the initial troubleshooting steps?
A2: When encountering high toxicity, it is important to first verify the fundamentals of your experimental setup.
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Confirm Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution to ensure the final concentration in the culture medium is correct.
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Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a non-toxic level for your specific cell line (typically ≤ 0.5%). Run a vehicle-only control to assess this.
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Check Cell Health: Before initiating the experiment, confirm that your cells are healthy, viable, and in the logarithmic growth phase.
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Optimize Concentration and Exposure Time: The simplest approach to reducing toxicity is to perform a dose-response and time-course experiment to determine the lowest effective concentration and shortest exposure time needed for your desired experimental outcome.
Q3: Can I use any cytoprotective agents to reduce this compound-induced toxicity in my normal cell lines?
A3: Yes, co-treatment with cytoprotective agents can be an effective strategy. Given that this compound is a quinone and likely induces oxidative stress, antioxidants may be beneficial.[4][8] A common approach is to pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before and during this compound exposure.[8] If apoptosis is a suspected mechanism of cell death, a pan-caspase inhibitor, such as Z-VAD-FMK, could be used to determine if blocking this pathway improves cell viability.[9]
Q4: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound in my cell line?
A4: There are several assays available to distinguish between different modes of cell death.
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Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3, can indicate if apoptosis is occurring.[10]
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LDH Release Assay: The lactate dehydrogenase (LDH) assay measures the release of this enzyme from cells with compromised membrane integrity, which is a hallmark of necrosis.[11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
| Problem/Observation | Possible Cause | Suggested Solution |
| High cytotoxicity observed even at low concentrations of this compound. | The cell line is highly sensitive to this compound. | Reduce the exposure time of the cells to this compound. Even short exposure periods can sometimes be sufficient to induce a biological effect while minimizing toxicity. |
| The compound has a very narrow therapeutic window for this cell line. | Perform a more detailed dose-response curve with smaller concentration increments to precisely determine the cytotoxic threshold. | |
| Inconsistent results in cytotoxicity assays (e.g., MTT assay). | Interference of this compound with the assay chemistry. | Some colored compounds can interfere with colorimetric assays. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. Consider using an alternative viability assay that relies on a different principle, such as a resazurin-based assay or a direct cell counting method. |
| Fluctuations in cell seeding density. | Ensure a uniform and consistent number of cells are seeded in each well. Inconsistent cell numbers can lead to variability in assay results. | |
| Cell morphology changes dramatically, but viability assays show only a moderate decrease. | This compound may be causing cell stress or senescence rather than immediate cell death. | In addition to viability assays, use microscopy to document morphological changes. Consider assays for cellular senescence (e.g., β-galactosidase staining) or specific stress markers. |
| Co-treatment with an antioxidant does not rescue cells from toxicity. | Oxidative stress is not the primary mechanism of toxicity. | Investigate other potential mechanisms, such as apoptosis. Perform a caspase activity assay to determine if apoptotic pathways are activated. |
| The concentration of the antioxidant is not optimal. | Titrate the concentration of the antioxidant to find the most effective dose for your cell line and experimental conditions. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values for this compound and its precursor, Avarol, in various cell lines.
| Compound | Cell Line | Cell Type | Assay | IC50 / ED50 (µM) |
| This compound | L5178Y | Mouse Lymphoma | Not Specified | 0.62 |
| HeLa | Human Cervical Cancer | Not Specified | 8.7 | |
| Melanoma | Human Melanoma | Not Specified | 26.4 | |
| Fibroblasts | Human Normal | Not Specified | 11.3 | |
| Human Gingival Cells | Human Normal | Not Specified | 76.4 | |
| Avarol | HeLa | Human Cervical Cancer | MTT | ~32.7 (10.22 µg/mL) |
| LS174 | Human Colon Adenocarcinoma | MTT | Not specified | |
| A549 | Human Lung Carcinoma | MTT | Not specified | |
| MRC-5 | Human Normal Lung Fibroblast | MTT | ~93.3 (29.14 µg/mL) |
Data for this compound and Avarol in L5178Y, HeLa, Melanoma, Fibroblasts, and Gingival cells are from Müller et al. (1985).[2] Data for Avarol in HeLa, LS174, A549, and MRC-5 cells are from Mitrović et al. (2022).[12] µg/mL to µM conversion for Avarol (MW: 314.47 g/mol ) is approximate.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability after exposure to this compound.[13]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity and necrosis.[11]
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Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a "maximum LDH release" control by treating some wells with a lysis buffer provided in the assay kit.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions (typically 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive (lysis buffer) and negative (vehicle) controls.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner enzyme in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired time to induce apoptosis.
-
Cell Lysis: After treatment, collect and lyse the cells using the chilled lysis buffer provided in the assay kit. Incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the cell lysate and transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add the cell lysate and the 2X Reaction Buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol 4: Cytoprotective Agent Co-treatment Assay
This protocol is designed to test whether an agent, such as an antioxidant, can mitigate this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with the cytoprotective agent (e.g., N-acetylcysteine) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound at various concentrations to the wells already containing the cytoprotective agent. Include controls for the compound alone, the cytoprotective agent alone, and a vehicle control.
-
Incubation: Incubate for the desired exposure time.
-
Viability Assessment: Assess cell viability using the MTT assay (Protocol 1) or LDH assay (Protocol 2).
-
Data Analysis: Compare the viability of cells co-treated with this compound and the cytoprotective agent to those treated with this compound alone. A significant increase in viability in the co-treated wells indicates a protective effect.
Visualizations
Caption: Experimental workflow for assessing and managing this compound cytotoxicity.
Caption: Troubleshooting flowchart for high this compound-induced cytotoxicity.
Caption: Plausible this compound-induced cell death signaling pathway.
References
- 1. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-1 and -3 inhibiting drimane sesquiterpenoids from the extremophilic fungus Penicillium solitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tackling the Cytotoxic Effect of a Marine Polycyclic Quinone-Type Metabolite: Halenaquinone Induces Molt 4 Cells Apoptosis via Oxidative Stress Combined with the Inhibition of HDAC and Topoisomerase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cordycepin Induces Apoptosis through JNK-Mediated Caspase Activation in Human OEC-M1 Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture conditions for optimal Avarone bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Avarone. The information is designed to address specific issues that may be encountered during cell culture experiments to optimize this compound's bioactivity.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are suitable for studying the bioactivity of this compound?
A1: this compound and its precursor Avarol have been shown to exhibit bioactivity against a variety of cell lines. The choice of cell line will depend on the specific bioactivity you are investigating.
-
Cytotoxic/Anticancer Activity:
-
Human Cancer Cell Lines: HeLa (cervical cancer), LS174 (colorectal cancer), A549 (lung cancer), Panc-1, PK1, KLM1 (pancreatic ductal adenocarcinoma), MCF7 (breast cancer), U2OS (osteosarcoma), HCT116 (colorectal cancer), AGS (gastric cancer), Raji (B-lymphoblast), C8166, H9 (T-lymphoblast), and Fem-X (melanoma).[1][2][3]
-
Murine Cancer Cell Lines: L5178Y (lymphoma) and L1210 (leukemia).[2][4]
-
-
Anti-inflammatory Activity:
-
Human monocytes and keratinocytes are suitable for studying the inhibition of TNF-α generation and NF-κB activation.[5]
-
-
Antiviral Activity:
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Cell lines suitable for studying poliovirus and HIV-1 are relevant.[2]
-
-
Control/Normal Cell Lines:
Q2: What are the typical effective concentrations (IC50) of this compound in cell culture?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific bioactivity being assayed. Below is a summary of reported IC50 values.
Quantitative Data: IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Bioactivity | IC50 Value | Reference |
| This compound | L5178Y (mouse lymphoma) | Cytostatic | 0.62 µM | [4] |
| Avarol | L5178Y (mouse lymphoma) | Cytostatic | 0.93 µM | [4] |
| Avarol | HeLa (cervical cancer) | Cytotoxic | 10.22 ± 0.28 µg/mL | [1] |
| Avarol | LS174 (colorectal cancer) | Cytotoxic | Higher than HeLa | [1] |
| Avarol | A549 (lung cancer) | Cytotoxic | Higher than HeLa | [1] |
| Avarol | MRC-5 (normal lung) | Cytotoxic | 29.14 ± 0.41 µg/mL | [1] |
| 3'-alkylamino this compound derivatives | L1210, Raji, C8166, H9 | Cytostatic | 1.7-3.7 µM | [2] |
| 4'-(methylamino)this compound | Fem-X (melanoma) | Cytotoxic | 2.4 µM | [3] |
| Avarol | Human Monocytes | Anti-inflammatory (TNF-α inhibition) | 1 µM | [5] |
| Avarol | Rat Peritoneal Leukocytes | Anti-inflammatory (LTB4 inhibition) | 0.6 µM | [6] |
| Avarol | Rat Peritoneal Leukocytes | Anti-inflammatory (TXB2 inhibition) | 1.4 µM | [6] |
Q3: What are the known signaling pathways affected by this compound?
A3: this compound and Avarol have been shown to modulate several key signaling pathways.
-
PERK-eIF2α-CHOP Pathway: Avarol induces apoptosis in pancreatic ductal adenocarcinoma cells by activating the endoplasmic reticulum stress response through this pathway.[1]
-
NF-κB Signaling Pathway: Avarol has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[5] This may contribute to its anti-inflammatory and antipsoriatic properties.[5]
-
PI3K/AKT Signaling Pathway: The antitumor effects of some compounds related to this compound are mediated through the inhibition of the PI3K/AKT pathway, which can lead to cell cycle arrest and apoptosis.
Signaling Pathway Diagrams
Caption: this compound-induced ER stress and apoptosis via the PERK pathway.
Caption: Inhibition of NF-κB signaling by this compound.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Inconsistent cell seeding density.2. This compound precipitation at high concentrations.3. Variation in incubation times. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Check the solubility of this compound in your culture medium. Consider using a lower concentration of solvent or a different solvent system.3. Standardize all incubation periods. |
| No observable bioactivity | 1. This compound degradation.2. Incorrect concentration range.3. Cell line is resistant. | 1. Prepare fresh this compound solutions for each experiment. Store stock solutions appropriately (protected from light, at -20°C or -80°C).2. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to identify the active range.3. Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control. |
| High background in control wells | 1. Solvent (e.g., DMSO) toxicity.2. Contamination of culture. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Run a solvent toxicity curve.2. Check for microbial contamination. Use fresh, sterile reagents and maintain aseptic technique. |
| Unexpected cell morphology changes | 1. Off-target effects of this compound.2. Solvent effects. | 1. Document morphological changes with microscopy. These may be indicative of the mechanism of action (e.g., apoptosis, autophagy).2. Compare with the vehicle control to ensure the changes are this compound-specific. |
| Difficulty reproducing published data | 1. Differences in cell culture conditions (media, serum batch).2. Variation in this compound purity or source.3. Different passage number of cells. | 1. Use the same media and serum concentrations as the original study. Note that serum batches can vary significantly.[7]2. Obtain this compound from a reputable supplier and verify its purity if possible.3. Use cells within a consistent and low passage number range. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of derivatives of the marine quinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent antileukemic activity of the novel cytostatic agent this compound and its analogues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avarol and this compound, two new anti-inflammatory agents of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avarone Activity Through pH Adjustment
Welcome to the technical support center for Avarone, a promising sesquiterpenoid quinone with diverse biological activities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on the impact of pH on this compound's efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in cell-based assays?
A1: The optimal pH for this compound activity can be cell-type and assay-dependent. While specific studies on this compound's pH-dependent activity are limited, the activity of many quinone-based compounds is influenced by pH due to its effect on their redox potential and stability. For general cell culture experiments, maintaining the physiological pH of the culture medium (typically pH 7.2-7.4) is crucial for cell viability and consistent results. However, slight variations within this range, or even transient exposure to more acidic or alkaline conditions, could potentially modulate this compound's activity. It is recommended to perform a pH optimization experiment for your specific cell line and assay.
Q2: How does pH affect the stability and solubility of this compound?
Q3: Can pH influence this compound's effect on signaling pathways like PI3K/Akt and NF-κB?
A3: Yes, the activity of signaling pathways can be influenced by intracellular and extracellular pH. For instance, low extracellular pH has been shown to affect NF-κB activation in macrophages. Since this compound is known to modulate the PI3K/Akt and NF-κB pathways, it is plausible that changes in pH could alter its inhibitory or stimulatory effects on these pathways. The protonation state of this compound itself, which can be affected by pH, may also influence its interaction with target proteins within these cascades.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible this compound Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Fluctuations in Culture Medium pH | Regularly monitor the pH of your cell culture medium. Ensure incubators are properly calibrated for CO2 levels, as this affects medium pH. When preparing experimental plates, allow them to equilibrate in the incubator before adding this compound to ensure a stable pH. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider conducting a time-course experiment to assess the stability of this compound in your specific assay medium at 37°C. |
| Variable Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent seeding density. Poor cell health can lead to variable responses to treatment. |
| Assay Interference | Quinone compounds can sometimes interfere with assay readouts (e.g., fluorescence or absorbance). Run appropriate controls, such as this compound in assay medium without cells, to check for autofluorescence or other interferences. |
Issue 2: Low Potency or Lack of Expected Effect of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of Assay Buffer | Perform a pH optimization experiment by adjusting the pH of your assay buffer in small increments (e.g., from pH 6.8 to 7.8) and measuring this compound's activity at each pH. This will help determine the optimal pH for your specific experimental setup. |
| Poor Solubility/Precipitation of this compound | Visually inspect the culture medium for any signs of precipitation after adding this compound. Pre-warming the medium to 37°C before adding the this compound stock solution may improve solubility. If precipitation is observed, consider reducing the final concentration of this compound or exploring different solvent systems for the stock solution. |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to ensure you are working within an effective concentration range. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity in a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the pH at which this compound exhibits the highest cytotoxic or anti-proliferative activity on a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Buffer Preparation: Prepare a series of cell culture media with varying pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8). Use sterile HCl or NaOH to adjust the pH. Ensure the media is buffered appropriately to maintain these pH values during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in each of the pH-adjusted media to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) for each pH condition.
-
Treatment: Remove the old medium from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control at their respective pH values.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value of this compound at each pH. The pH that results in the lowest IC50 value is considered the optimal pH for this compound's cytotoxic activity in this assay.
Protocol 2: Assessing the Effect of pH on this compound-Mediated Inhibition of NF-κB Activation
Objective: To investigate how changes in extracellular pH influence the ability of this compound to inhibit NF-κB activation in response to a pro-inflammatory stimulus.
Methodology:
-
Cell Culture and Seeding: Culture cells (e.g., macrophages like RAW 264.7) and seed them into appropriate culture plates.
-
pH-Adjusted Media: Prepare cell culture media at different pH values (e.g., pH 7.0 and 7.4) as described in Protocol 1.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the pH-adjusted media for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to the wells.
-
Incubation: Incubate for the appropriate time to allow for NF-κB activation (e.g., 30-60 minutes for nuclear translocation).
-
Analysis of NF-κB Activation: Assess NF-κB activation using one of the following methods:
-
Western Blot for Phospho-p65: Lyse the cells and perform Western blotting to detect the levels of phosphorylated NF-κB p65 subunit in the nucleus.
-
Immunofluorescence for p65 Nuclear Translocation: Fix and permeabilize the cells, then stain for the p65 subunit and a nuclear counterstain (e.g., DAPI). Visualize the translocation of p65 to the nucleus using fluorescence microscopy.
-
Reporter Gene Assay: If using a cell line with an NF-κB reporter construct (e.g., luciferase), measure the reporter gene activity.
-
-
Data Analysis: Compare the extent of NF-κB inhibition by this compound at the different pH values to determine if pH modulates its inhibitory activity.
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from a pH optimization experiment for this compound.
| pH | This compound IC50 (µM) | Standard Deviation (µM) |
| 6.8 | 15.2 | 1.8 |
| 7.0 | 12.5 | 1.5 |
| 7.2 | 9.8 | 1.1 |
| 7.4 | 10.1 | 1.3 |
| 7.6 | 14.7 | 1.9 |
| 7.8 | 18.3 | 2.2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways
Caption: this compound may inhibit the PI3K/Akt pathway, affecting cell survival.
Caption: this compound may block NF-κB signaling, reducing inflammation.
Experimental Workflow
Caption: Workflow for optimizing the pH in this compound experiments.
Minimizing off-target effects of Avarone in experiments
Introduction to Avarone and its Application
This compound is a potent, ATP-competitive small molecule inhibitor of the AVAR kinase, a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. Dysregulation of this pathway is implicated in various oncogenic processes. While this compound demonstrates high selectivity for AVAR kinase, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations, primarily through inhibition of SRC family kinases.[1][2] This guide provides researchers with strategies and protocols to minimize and control for these off-target effects, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
A2: The key is to use the lowest effective concentration that elicits the desired on-target phenotype.[3] This can be determined by performing a dose-response experiment.[7][8] By treating your cells with a range of this compound concentrations, you can identify the IC50 (the concentration that inhibits 50% of AVAR kinase activity). Working at concentrations around the IC50 is recommended to reduce the likelihood of engaging less sensitive off-targets.[9]
Q3: What are the recommended control experiments when using this compound?
A3: Several control experiments are essential to validate your findings:
-
Use a structurally distinct inhibitor: Employing another inhibitor with a different chemical scaffold that also targets AVAR kinase can help confirm that the observed phenotype is not due to a shared off-target effect of this compound.[3]
-
Genetic validation: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the AVAR gene can help verify that the phenotype observed with this compound treatment is a direct result of inhibiting AVAR kinase.[3][4]
-
Rescue experiments: In this approach, you can introduce a version of the AVAR kinase that has been mutated to be resistant to this compound. If the phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it strongly suggests an on-target effect.[10][11][12]
Q4: How can I confirm that this compound is engaging AVAR kinase in my cellular model?
A4: Cellular target engagement assays are crucial for confirming that this compound is binding to AVAR kinase in your experiments. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15] This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[16][17][18] An increase in the melting temperature of AVAR kinase in the presence of this compound indicates direct binding.
Troubleshooting Guide
Problem: I'm observing unexpected cell toxicity at my working concentration of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | The observed toxicity may be due to the inhibition of an unintended target. |
| 1. Lower the concentration: Reduce the concentration of this compound to see if the toxicity is diminished while the on-target effect is maintained. | |
| 2. Conduct a broad off-target screen: A kinase or safety pharmacology panel can help identify unintended targets that might be causing the toxic effects.[3] | |
| 3. Analyze cellular pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[3] | |
| Cell-type specific sensitivity | Some cell lines may be more sensitive to this compound. |
| 1. Test in multiple cell lines: Use different cell lines to determine if the toxicity is specific to your primary model.[3] |
Problem: My rescue experiment with an this compound-resistant AVAR kinase mutant is not working.
| Possible Cause | Troubleshooting Steps |
| Inefficient expression of the mutant | The resistant AVAR kinase may not be expressed at a sufficient level to overcome the inhibition. |
| 1. Verify expression: Confirm the expression of the mutant kinase via Western blot or qPCR. | |
| 2. Optimize transfection/transduction: Adjust the protocol for introducing the mutant gene to ensure adequate expression levels. | |
| The observed phenotype is due to an off-target effect | If the rescue construct is expressed correctly but does not reverse the phenotype, it is likely that the effect is not mediated by AVAR kinase. |
| 1. Re-evaluate the on-target hypothesis: Consider the possibility that the phenotype is due to an off-target effect of this compound. | |
| 2. Perform additional validation experiments: Use siRNA/shRNA or a structurally unrelated AVAR kinase inhibitor to further investigate the role of AVAR kinase. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. AVAR) |
| AVAR (On-Target) | 15 | 1 |
| SRC (Off-Target) | 1,500 | 100 |
| LCK (Off-Target) | 2,500 | 167 |
| EGFR | >10,000 | >667 |
| VEGFR2 | >10,000 | >667 |
Table 2: Recommended Starting Concentrations for this compound in Different Cell Lines
These concentrations are suggested starting points for dose-response experiments.
| Cell Line | Recommended Starting Concentration Range (nM) |
| HEK293T | 10 - 200 |
| HeLa | 25 - 500 |
| A549 | 50 - 1000 |
| MCF7 | 20 - 400 |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of AVAR kinase activity in a cellular context.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of AVAR kinase.
-
Quantify the band intensities and normalize them to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to AVAR kinase in intact cells.[13][14]
Methodology:
-
Treat intact cells with this compound or a vehicle control.[3]
-
Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).[3]
-
Centrifuge the samples to pellet the aggregated proteins.[3]
-
Collect the supernatant containing the soluble proteins.[3]
-
Analyze the amount of AVAR kinase remaining in the supernatant using Western blotting.[3]
-
A shift in the melting curve of AVAR kinase in the this compound-treated samples compared to the control indicates target engagement.[17]
Visualizations
Caption: The AVAR Kinase Signaling Pathway.
Caption: Workflow for Validating On-Target Effects.
Caption: Troubleshooting Unexpected Phenotypes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. embopress.org [embopress.org]
- 11. Disrupted glycosylphosphatidylinositol anchoring induces ER stress and restricts enterovirus infection | PLOS Pathogens [journals.plos.org]
- 12. embopress.org [embopress.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AID 548 - Dose-response biochemical assay for inhibitors of protein kinase A (PKA) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Avarone In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Avarone in in vivo studies. The following information is designed to address common challenges associated with the delivery of hydrophobic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when delivering this compound in vivo?
A1: Due to its presumed hydrophobic nature, this compound likely exhibits poor aqueous solubility. This can lead to several challenges in vivo, including low bioavailability, rapid clearance from circulation, potential for aggregation and toxicity, and difficulty in achieving therapeutic concentrations at the target site. The choice of delivery vehicle is therefore critical to overcome these limitations.
Q2: Which delivery systems are most suitable for a hydrophobic compound like this compound?
A2: Several delivery systems can be employed to enhance the solubility and in vivo performance of hydrophobic drugs. These include lipid-based formulations such as liposomes and solid lipid nanoparticles (SLNs), polymeric nanoparticles, and cyclodextrin complexes. The optimal choice depends on the specific experimental goals, the target tissue, and the desired release profile.
Q3: How can I improve the stability of my this compound formulation?
A3: Formulation stability is key for reproducible in vivo results. For nanoparticle-based formulations, issues like aggregation can be mitigated by optimizing surface charge (zeta potential) or by incorporating stabilizing polymers like polyethylene glycol (PEG). For lipid-based formulations, the choice of lipids and the inclusion of cholesterol can significantly impact stability. Lyophilization (freeze-drying) with appropriate cryoprotectants is also a common strategy for long-term storage.
Q4: What are the key parameters to consider for sterile filtration of this compound formulations?
A4: For intravenous administration, the formulation must be sterile. Sterile filtration using a 0.22 µm filter is a standard procedure. However, for nanoparticle formulations, it is crucial to ensure that the particle size is small enough to pass through the filter without being retained, which would alter the administered dose. The filter material should also be evaluated for potential drug adsorption, which could lead to a decrease in the final drug concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability After Oral Administration | Poor aqueous solubility limiting dissolution and absorption in the GI tract. First-pass metabolism in the liver. | Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based nanoparticle formulation to improve solubility and absorption. Co-administration with a P-glycoprotein inhibitor could reduce efflux. |
| Rapid Clearance After Intravenous Injection | Rapid uptake by the reticuloendothelial system (RES), particularly for nanoparticle formulations. | Surface modification of the delivery vehicle with PEG (PEGylation) can create a hydrophilic shield, reducing opsonization and RES uptake, thereby prolonging circulation time. |
| Observed Toxicity or Adverse Events | The delivery vehicle itself may have inherent toxicity. The concentration of the solubilizing agent (e.g., surfactant, organic solvent) may be too high. This compound may be precipitating out of solution in vivo. | Conduct a dose-response study with the vehicle alone to assess its toxicity profile. Reduce the concentration of excipients or select more biocompatible alternatives. Improve the stability and drug-loading capacity of the formulation to prevent precipitation. |
| High Variability in Experimental Results | Inconsistent formulation characteristics (e.g., particle size, drug loading). Aggregation of the formulation upon storage or injection. | Implement stringent quality control measures for each batch of the formulation, including particle size analysis, zeta potential measurement, and drug content quantification. Ensure proper storage conditions and check for aggregation before each use. |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Liposomal Formulation
This protocol describes a common thin-film hydration method for preparing liposomes to encapsulate a hydrophobic compound like this compound.
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for this compound liposomal formulation and in vivo testing.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
Technical Support Center: LC-MS/MS Quantification of Avarone in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Avarone in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for this compound quantification in biological samples?
A1: The general workflow involves sample preparation to isolate this compound from the complex biological matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Figure 1. General workflow for this compound quantification.
Q2: Which sample preparation technique is best for this compound analysis?
A2: The choice of sample preparation depends on the biological matrix and the required sensitivity. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] PPT is a simple and fast method suitable for high-protein matrices like plasma or serum.[2] LLE is effective for separating analytes based on their solubility in immiscible solvents.[1] SPE offers high selectivity and analyte concentration.[1]
Q3: How can I ensure the stability of this compound in my biological samples?
A3: The stability of analytes in biological matrices is influenced by factors such as temperature, light, pH, and enzymatic activity.[3] It is crucial to evaluate analyte stability under various storage and handling conditions.[3][4] For compounds prone to degradation, consider immediate analysis after collection, storing samples at ultra-low temperatures (-80°C), and using antioxidants or enzyme inhibitors.[5][6]
Q4: What are the key parameters to optimize for the mass spectrometer?
A4: Key parameters for MS optimization include the selection of precursor and product ions, collision energy, and ion source settings (e.g., spray voltage, gas flows, and temperature).[7][8] These parameters should be optimized to achieve the highest sensitivity and specificity for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | - Improper MS/MS tuning- Analyte degradation- Inefficient ionization- Incorrect mobile phase | - Re-tune the mass spectrometer for this compound.- Investigate analyte stability and sample handling procedures.[3]- Optimize ion source parameters and mobile phase additives.[7]- Ensure mobile phase is compatible with MS and promotes ionization.[9] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload- Column contamination- Inappropriate injection solvent- Temperature fluctuations | - Dilute the sample or reduce injection volume.- Wash or replace the analytical column.[10]- Ensure the injection solvent is compatible with the mobile phase.- Use a column oven to maintain a stable temperature.[10] |
| Retention Time Shifts | - Changes in mobile phase composition- Column degradation- Leaks in the LC system- Inconsistent pump flow rate | - Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has exceeded its lifetime.[11]- Check for leaks in fittings and connections.[12]- Purge and prime the LC pumps. |
| High Background Noise/Contamination | - Contaminated mobile phase or solvents- Carryover from previous injections- Contaminated sample vials or caps- Matrix effects | - Use high-purity (LC-MS grade) solvents and reagents.[13]- Implement a robust wash method between injections.[10]- Use clean, high-quality vials and caps.- Optimize sample preparation to remove interfering matrix components.[14] |
| Inconsistent Results/Poor Reproducibility | - Inconsistent sample preparation- Autosampler injection variability- Fluctuations in instrument performance- Analyte instability in the autosampler | - Standardize the sample preparation procedure. Automation can improve consistency.[1][15]- Check the autosampler for proper operation and needle wash.- Run system suitability tests to monitor instrument performance.[12]- Evaluate the stability of processed samples in the autosampler over time.[16] |
Experimental Protocols
While a specific validated method for this compound was not found in the initial search, the following protocol is a representative example based on common practices for the analysis of similar small molecules in biological plasma.
1. Sample Preparation (Protein Precipitation)
Figure 2. Protein Precipitation (PPT) protocol.
Detailed Steps:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
The following tables summarize hypothetical but plausible parameters for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by infusion of this compound standard |
| Product Ion (Q3) | To be determined by infusion of this compound standard |
| Collision Energy | To be optimized for this compound |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
References
- 1. opentrons.com [opentrons.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 4. Drug stability in forensic toxicology | RTI [rti.org]
- 5. A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. zefsci.com [zefsci.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. myadlm.org [myadlm.org]
- 13. ucd.ie [ucd.ie]
- 14. m.youtube.com [m.youtube.com]
- 15. opentrons.com [opentrons.com]
- 16. ojp.gov [ojp.gov]
Best practices for handling and storing Avarone
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling, storage, and experimental use of Avarone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a sesquiterpenoid quinone originally isolated from the marine sponge Dysidea avara. It is known for its potent cytostatic (cell growth inhibiting) properties and has demonstrated significant antileukemic activity in both in vitro and in vivo studies. Additionally, this compound exhibits anti-inflammatory, antibacterial, and antifungal activities.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Powder: Store at -20°C.
-
In Solvent (e.g., DMSO): Store at -80°C.
Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results.
Q3: How should I handle this compound in the laboratory?
A3: this compound should be handled with care, following standard laboratory safety procedures. Key recommendations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Avoid Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.
Q5: What is the known mechanism of action for this compound?
A5: The precise mechanism of action for this compound is still under investigation. However, based on studies of its closely related hydroquinone, Avarol, it is suggested that this compound may exert its effects through the modulation of key cellular signaling pathways. These include the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation, and the induction of apoptosis (programmed cell death) in cancer cells. It is important to note that while this compound and Avarol are structurally similar and often studied together, their potencies and specific effects can differ.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell viability assays. | 1. Improper storage of this compound: Degradation due to incorrect temperature or exposure to light. 2. Inaccurate concentration of this compound stock solution. 3. Cell culture variability: Inconsistent cell seeding density or passage number. 4. Instability in culture medium: this compound may degrade in the culture medium over long incubation periods. | 1. Verify storage conditions: Ensure this compound powder is at -20°C and solutions are at -80°C. Prepare fresh stock solutions if degradation is suspected. 2. Recalculate and prepare a fresh stock solution. Verify the accuracy of weighing and dilution steps. 3. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure accurate cell counting and seeding. 4. Assess stability: If possible, determine the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider refreshing the medium with freshly diluted this compound for long-term assays. |
| Precipitation of this compound in cell culture medium. | 1. Low solubility in aqueous medium: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. High final concentration of DMSO: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high, causing cellular stress or precipitation. | 1. Optimize final concentration: Test a range of this compound concentrations to determine the solubility limit in your specific medium. Ensure thorough mixing upon dilution. 2. Minimize solvent concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. Adjust the stock solution concentration accordingly. |
| No observable effect in anti-inflammatory or antibacterial assays. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to elicit a response. 2. Assay conditions: The experimental setup may not be sensitive enough to detect the activity. 3. Degradation of this compound: The compound may have degraded prior to or during the experiment. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to identify the effective dose. 2. Optimize assay parameters: Review and optimize incubation times, reagent concentrations, and detection methods for your specific assay. 3. Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment to rule out degradation. |
Quantitative Data
The following tables summarize key quantitative data for the biological activities of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| L5178Y | Mouse Lymphoma | 0.62 | |
| HeLa | Human Cervical Cancer | ~8.68 | |
| Human Melanoma | Human Skin Cancer | ~24.8 | |
| Fem-X | Human Melanoma | 2.4 (for 4'-(methylamino)this compound derivative) |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | ED₅₀ | Reference |
| Carrageenan-induced paw edema | Mouse | 4.6 mg/kg (p.o.) | |
| TPA-induced ear edema | Mouse | 397 µ g/ear (topical) |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molecular Weight: 312.4 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 312.4 g/mol x 1000 mg/g = 3.124 mg
-
Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials:
-
Adherent cancer cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Validation & Comparative
Avarone vs. Avarol: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two marine-derived sesquiterpenoid hydroquinones, avarone and its reduced form, avarol. Both compounds, originally isolated from the marine sponge Dysidea avara, have garnered significant interest in the scientific community for their diverse and potent pharmacological effects. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the primary signaling pathway modulated by these compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data on the biological activities of this compound and avarol, providing a clear comparison of their potency across various assays.
| Biological Activity | Assay | Test System | This compound | Avarol | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | ED₅₀ ≈ 4.6 mg/kg (p.o.) | ED₅₀ ≈ 9.2 mg/kg (p.o.) | [1] |
| TPA-induced ear edema | Mice | ED₅₀ = 397 µ g/ear | ED₅₀ = 97 µ g/ear | [1] | |
| Leukotriene B₄ (LTB₄) release | A23187-stimulated rat peritoneal leukocytes | Slightly lower potency than avarol | IC₅₀ = 0.6 µM | [1] | |
| Thromboxane B₂ (TXB₂) release | A23187-stimulated rat peritoneal leukocytes | Slightly lower potency than avarol | IC₅₀ = 1.4 µM | [1] | |
| Superoxide generation | Activated rat peritoneal leukocytes | IC₅₀ < 1 µM | IC₅₀ < 1 µM | [1] | |
| TNF-α generation | Stimulated human monocytes | - | IC₅₀ = 1 µM | [2] | |
| Anticancer | Cytotoxicity | L5178Y mouse lymphoma cells | IC₅₀ = 0.62 µM | IC₅₀ = 0.93 µM | [3] |
| Cytotoxicity | HeLa (cervical cancer) cells | - | IC₅₀ = 10.22 ± 0.28 µg/mL | [4] | |
| Cytotoxicity | LS174 (colon cancer) cells | - | Lower than HeLa | [4] | |
| Cytotoxicity | A549 (lung cancer) cells | - | Lower than HeLa | [4] | |
| Antileukemic activity (in vivo) | L5178Y-lymphoma-bearing mice | Therapeutic Index = 11.7 | Therapeutic Index = 4.5 | [3] | |
| Antiviral | Anti-HIV activity | - | Active | Active | [5] |
| Antibacterial | Antibacterial activity | Gram-positive bacteria (e.g., Streptococcus pneumoniae) | MIC = 0.781 mg/L | Less active than this compound | [6] |
| Antifungal | Antifungal activity | Trichophyton species | Less active than avarol | MIC = 15.6-62.5 mg/L | [6] |
| Antifungal activity | Microsporum canis | Less active than avarol | MIC = 15.6-62.5 mg/L | [6] | |
| Antifungal activity | Aspergillus niger | Active | Inactive | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Wistar rats or Swiss mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: this compound, avarol, or a reference anti-inflammatory drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) is then determined.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, LS174, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, avarol, or a positive control (e.g., cisplatin).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Antitumor Activity in Solid Tumor Models
This experimental setup evaluates the efficacy of compounds in reducing tumor growth in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human tumor cells (e.g., from solid tumors) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly by measuring the tumor dimensions with calipers.
-
Grouping and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups. This compound, avarol, or a standard chemotherapeutic agent is administered (e.g., intraperitoneally) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Tumor volumes are measured throughout the study, and the percentage of tumor growth inhibition in the treated groups is calculated relative to the control group. The therapeutic index, a measure of the drug's safety, can also be calculated.
Leukotriene B₄ (LTB₄) and Thromboxane B₂ (TXB₂) Release Assay
This assay measures the ability of a compound to inhibit the release of pro-inflammatory mediators from activated leukocytes.
Protocol:
-
Leukocyte Isolation: Peritoneal leukocytes are harvested from rats following an intraperitoneal injection of a stimulant like casein.
-
Cell Stimulation: The isolated leukocytes are incubated with the calcium ionophore A23187, which stimulates the release of LTB₄ and TXB₂.
-
Compound Treatment: The cells are pre-incubated with various concentrations of this compound or avarol before stimulation with A23187.
-
Quantification of Mediators: The amount of LTB₄ and TXB₂ released into the cell supernatant is quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: The percentage of inhibition of LTB₄ and TXB₂ release is calculated for each compound concentration, and the IC₅₀ values are determined.
Superoxide Generation Assay in Leukocytes
This assay assesses the capacity of a compound to inhibit the production of reactive oxygen species by activated immune cells.
Protocol:
-
Leukocyte Isolation: Peritoneal leukocytes are isolated from rats.
-
Cell Activation: The leukocytes are activated with a stimulant such as phorbol myristate acetate (PMA) to induce superoxide generation.
-
Compound Treatment: The cells are pre-treated with different concentrations of this compound or avarol prior to activation.
-
Detection of Superoxide: Superoxide production is measured using methods such as the reduction of cytochrome c or by chemiluminescence-based assays.
-
Data Analysis: The inhibition of superoxide generation by the test compounds is calculated relative to the control, and the IC₅₀ values are determined.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and avarol.
Caption: Avarol inhibits the NF-κB pathway by preventing the nuclear translocation of p65.
Caption: Workflow of the carrageenan-induced paw edema assay.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 4. Calcium ionophore (A-23187) induced peritoneal eicosanoid biosynthesis: a rapid method to evaluate inhibitors of arachidonic acid metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro enhanced thromboxane B2 release by polymorphonuclear leukocytes and macrophages after treatment with human recombinant interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct measurement of intracellular free Ca2+ in rat peritoneal macrophages: correlation with oxygen-radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Avarone and Doxorubicin Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Avarone, a marine-derived sesquiterpenoid hydroquinone, and Doxorubicin, a widely used chemotherapeutic agent. The information presented is based on available experimental data to assist researchers in evaluating their potential applications in oncology.
Executive Summary
This compound and its related compound Avarol have demonstrated significant cytotoxic effects against various cancer cell lines. While not as extensively studied as the conventional chemotherapeutic agent Doxorubicin, this compound presents a distinct mechanism of action that warrants further investigation. This guide summarizes their cytotoxic potency, underlying molecular mechanisms, and the experimental protocols used for their evaluation. It is important to note that to date, no studies have directly compared the cytotoxicity of this compound and Doxorubicin in the same experimental setting. Therefore, the comparative data presented herein is compiled from separate studies and should be interpreted with this limitation in mind.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Avarol (the reduced form of this compound) and Doxorubicin across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Avarol in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| HeLa[1] | Cervical Cancer | 32.5 µg/mL (~78.2 µM) | 72 | MTT |
| LS174[1] | Colon Adenocarcinoma | >32.5 µg/mL (>78.2 µM) | 72 | MTT |
| A549[1] | Non-Small-Cell Lung Carcinoma | >32.5 µg/mL (>78.2 µM) | 72 | MTT |
Note: The IC50 value for Avarol in HeLa cells was converted from µg/mL to µM using a molecular weight of 414.6 g/mol .
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| HeLa[2] | Cervical Cancer | 2.92 ± 0.57 | 24 | MTT |
| A549[2] | Non-Small-Cell Lung Carcinoma | > 20 | 24 | MTT |
| MCF-7[2] | Breast Cancer | 2.50 ± 1.76 | 24 | MTT |
| HepG2[2] | Liver Cancer | 12.18 ± 1.89 | 24 | MTT |
| BFTC-905[2] | Bladder Cancer | 2.26 ± 0.29 | 24 | MTT |
| M21[2] | Melanoma | 2.77 ± 0.20 | 24 | MTT |
Mechanisms of Action
This compound and Doxorubicin induce cancer cell death through distinct molecular pathways.
This compound: Induction of Endoplasmic Reticulum Stress
Avarol, the reduced form of this compound, has been shown to induce apoptosis in pancreatic ductal adenocarcinoma cells by activating the PERK–eIF2α–CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response[3]. This suggests that this compound's cytotoxic effects may be mediated by inducing overwhelming ER stress, leading to programmed cell death.
Figure 1: this compound-induced apoptotic signaling pathway.
Doxorubicin: A Multi-faceted Approach to Cytotoxicity
Doxorubicin is a well-established antineoplastic agent with multiple mechanisms of action. Its primary modes of inducing cell death include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Induction of Apoptosis: Doxorubicin triggers programmed cell death through various signaling pathways, including the activation of the Notch, p53, and TGF-beta pathways[4].
Figure 2: Doxorubicin's multi-modal mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Doxorubicin cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound or Doxorubicin is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is shaken for 15 minutes at room temperature to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and Doxorubicin demonstrate potent cytotoxic effects against a range of cancer cell lines. Doxorubicin, a cornerstone of chemotherapy, acts through multiple well-characterized mechanisms, primarily targeting DNA integrity. This compound, a natural product, appears to induce cell death through a distinct pathway involving endoplasmic reticulum stress, presenting a potentially novel therapeutic avenue.
The lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of this compound versus Doxorubicin. Future studies should include side-by-side comparisons in a broad panel of cancer cell lines, detailed investigations into this compound's mechanism of action across different cancer types, and in vivo studies to assess its therapeutic potential and toxicity profile. Such research will be crucial in determining the prospective role of this compound as a next-generation anticancer agent.
References
A Comparative Analysis of the Anti-Inflammatory Activities of Avarone and Indomethacin
For Immediate Release
Avarone, a marine-derived sesquiterpenoid quinone, demonstrates potent anti-inflammatory effects comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to inform researchers and drug development professionals.
This document outlines the in vivo and in vitro anti-inflammatory properties of this compound and indomethacin, presenting a side-by-side view of their efficacy. The data is compiled from preclinical studies to offer a quantitative and mechanistic comparison.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the key efficacy data for this compound and indomethacin across various preclinical models of inflammation.
| Parameter | This compound | Indomethacin | Reference |
| In Vivo Activity | |||
| Carrageenan-Induced Paw Edema in Mice (ED₅₀, p.o.) | 4.6 mg/kg | ~5-10 mg/kg | [1] |
| TPA-Induced Ear Edema in Mice (ED₅₀, topical) | 397 µ g/ear | ~1000 µ g/ear | [1] |
| In Vitro Activity | |||
| Inhibition of Leukotriene B₄ (LTB₄) Release (IC₅₀) | Slightly lower potency than avarol (IC₅₀ = 0.6 µM) | Not consistently inhibitory; may increase LTB₄ formation | [1][2][3] |
| Inhibition of Thromboxane B₂ (TXB₂) Release (IC₅₀) | Slightly lower potency than avarol (IC₅₀ = 1.4 µM) | 0.094 µM (platelets) | [1][4] |
| Inhibition of Superoxide Generation (IC₅₀) | < 1 µM | 120 µM (FMLP-induced) | [1][5] |
| Inhibition of Phospholipase A₂ (PLA₂) Activity | Potent inhibitor | IC₅₀ ≈ 28-35 µM (Group II PLA₂) | [1][6] |
| Inhibition of Cyclooxygenase-1 (COX-1) (IC₅₀) | Not reported | 18 nM | [7] |
| Inhibition of Cyclooxygenase-2 (COX-2) (IC₅₀) | Not reported | 26 nM | [7] |
Mechanisms of Anti-Inflammatory Action
This compound and indomethacin exert their anti-inflammatory effects through distinct, yet partially overlapping, mechanisms.
Indomethacin is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Some evidence also suggests that indomethacin can inhibit phospholipase A₂ (PLA₂), the enzyme responsible for releasing arachidonic acid from cell membranes, although with lower potency than its COX inhibition.[1][6][8]
This compound's anti-inflammatory activity appears to be multifactorial. Studies indicate that it is a potent inhibitor of the release of eicosanoids, including leukotrienes and thromboxanes.[1] This is likely mediated through the inhibition of phospholipase A₂ (PLA₂), a key upstream enzyme in the arachidonic acid cascade.[1] Furthermore, this compound is a potent inhibitor of superoxide generation in leukocytes, a critical component of the inflammatory response.[1] The precursor to this compound, avarol, has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[9][10] This suggests that this compound may also exert its anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed anti-inflammatory mechanisms of this compound and indomethacin.
Caption: Indomethacin's primary mechanism of action.
Caption: this compound's multi-target anti-inflammatory mechanism.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This is a widely used model of acute inflammation.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Drug Administration: this compound, indomethacin, or vehicle is administered orally (p.o.) 30-60 minutes before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group. The ED₅₀ (the dose that causes 50% inhibition of edema) is then determined.
12-O-Tetradecanoylphorbol-13-Acetate (TPA)-Induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Induction of Edema: A solution of TPA (2.5 µg) in a solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear.
-
Drug Administration: this compound, indomethacin, or vehicle is applied topically to the right ear 30 minutes before or after TPA application.
-
Measurement of Edema: After a set period (e.g., 4-6 hours), the mice are sacrificed, and a circular section (e.g., 6 mm diameter) is punched out from both the treated (right) and untreated (left) ears and weighed. The difference in weight between the two punches is a measure of the edema.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group. The ED₅₀ (the dose that causes 50% inhibition of edema) is then determined.
Inhibition of Leukotriene B₄ (LTB₄) and Thromboxane B₂ (TXB₂) Release from Rat Peritoneal Leukocytes
This in vitro assay measures the effect of compounds on the production of key inflammatory mediators.
-
Cell Collection: Peritoneal leukocytes are collected from rats by peritoneal lavage.
-
Cell Stimulation: The cells are pre-incubated with various concentrations of this compound, indomethacin, or vehicle. They are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of LTB₄ and TXB₂.
-
Quantification of Mediators: The levels of LTB₄ and TXB₂ in the cell supernatant are quantified using specific enzyme immunoassays (EIA) or radioimmunoassays (RIA).
-
Data Analysis: The percentage of inhibition of LTB₄ and TXB₂ release is calculated for each concentration of the test compound. The IC₅₀ (the concentration that causes 50% inhibition) is then determined.
Conclusion
This compound exhibits significant anti-inflammatory properties, with in vivo efficacy in mouse models of acute inflammation that is comparable, and in some cases superior, to indomethacin. Its mechanism of action appears to be distinct from that of classical NSAIDs, involving the inhibition of phospholipase A₂, superoxide generation, and potentially the NF-κB signaling pathway. This multi-target profile suggests that this compound could be a promising candidate for further investigation as a novel anti-inflammatory agent. The data presented in this guide provides a foundation for researchers to evaluate the potential of this compound and its derivatives in the development of new anti-inflammatory therapies.
References
- 1. Low concentrations of indomethacin inhibit phospholipase A2 of rabbit polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indomethacin increases the formation of lipoxygenase products in calcium ionophore stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of indomethacin on arachidonic acid metabolism in human leukocytes stimulated ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of platelet thromboxane and lung prostacyclin production by sulphinpyrazone, acetylsalicylic acid and indomethacin by human tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibition of neutrophil superoxide generation by nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Low concentrations of indomethacin inhibit phospholipase A2 of rabbit polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Cross-Species Outlook on the Metabolic Fate of Avarone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic fate of avarone, a bioactive sesquiterpenoid quinone isolated from the marine sponge Dysidea avara. Due to a lack of direct experimental data on this compound metabolism, this document leverages established principles of xenobiotic biotransformation and metabolic data from structurally related compounds to forecast its metabolic pathways across different species.
Executive Summary
This compound, as a lipophilic xenobiotic, is anticipated to undergo extensive Phase I and Phase II metabolism to facilitate its excretion. The primary metabolic transformations are predicted to involve the reduction of the quinone moiety to a hydroquinone (avarol), followed by cytochrome P450-mediated hydroxylation of the sesquiterpenoid backbone. The resulting hydroxylated metabolites are then expected to be conjugated with glucuronic acid or sulfate, primarily in the liver. While the fundamental metabolic pathways are likely conserved across species, quantitative differences in enzyme kinetics and the predominance of specific conjugation pathways are expected.
Predicted Metabolic Pathways of this compound
The metabolic journey of this compound is conceptualized to occur in two main phases, as is typical for many foreign compounds entering the body.
Phase I Metabolism: Bioactivation and Functionalization
The initial metabolic steps are predicted to involve the modification of the this compound structure to introduce or unmask functional groups, thereby increasing its polarity.
-
Reduction to Avarol: The quinone structure of this compound is susceptible to reduction to its hydroquinone form, avarol. This reversible reaction can be catalyzed by NADPH-cytochrome P450 reductase and other reductases present in various tissues. Avarol itself is a major bioactive constituent of Dysidea avara.
-
Cytochrome P450-Mediated Hydroxylation: The sesquiterpenoid backbone of both this compound and avarol presents multiple sites for oxidative attack by cytochrome P450 (CYP) enzymes, which are abundant in the liver of vertebrates. Hydroxylation is a common reaction catalyzed by CYPs on terpenoid structures, leading to the formation of more polar alcohol derivatives. The exact position of hydroxylation would be dependent on the specific CYP isoforms present in a given species.
Phase II Metabolism: Conjugation and Detoxification
Following Phase I metabolism, the newly introduced hydroxyl groups on the avarol backbone, as well as the hydroquinone moiety of avarol itself, serve as handles for conjugation reactions. These reactions significantly increase the water solubility of the metabolites, facilitating their elimination from the body.
-
Glucuronidation: The hydroquinone hydroxyls of avarol and any new hydroxyl groups introduced during Phase I are prime candidates for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl groups of avarol and its hydroxylated metabolites.
The balance between glucuronidation and sulfation often varies between species and can be influenced by the substrate concentration.
Cross-Species Comparison of Predicted this compound Metabolism
While direct experimental data for this compound is unavailable, we can infer species-specific metabolic profiles based on the known metabolism of similar compounds and general species differences in drug metabolism.
| Metabolic Parameter | Humans | Rodents (e.g., Rats) | Marine Organisms (e.g., Sponges) |
| Primary Phase I Reactions | Reduction to avarol; CYP-mediated hydroxylation (predicted major pathway). | Reduction to avarol; CYP-mediated hydroxylation (predicted major pathway). | Enzymatic transformations are likely, though the specific pathways are largely unknown. The sponge itself produces both this compound and avarol. |
| Key Enzymes | Cytochrome P450s (e.g., CYP1, 2, and 3 families), NADPH-P450 Reductase, UGTs, SULTs. | Cytochrome P450s (e.g., CYP1, 2, and 3 families), NADPH-P450 Reductase, UGTs, SULTs. Rodents may exhibit higher activity of certain CYP isoforms compared to humans. | Endogenous enzyme systems capable of modifying secondary metabolites. The producing organism, Dysidea avara, possesses the biosynthetic machinery for avarol and this compound. |
| Primary Phase II Reactions | Glucuronidation and sulfation of avarol and its hydroxylated metabolites are predicted to be the major pathways. | Glucuronidation and sulfation are expected. Rats often show a higher capacity for glucuronidation compared to other species for certain substrates. | The extent and nature of Phase II-like conjugation in marine invertebrates are not well characterized. |
| Predicted Major Metabolites | Avarol, hydroxylated avarol/avarone, avarol-glucuronide, avarol-sulfate. | Avarol, hydroxylated avarol/avarone, avarol-glucuronide, avarol-sulfate. | Avarol is a known major metabolite. Further biotransformation products within the sponge or by associated microorganisms are possible. |
| Predicted Rate of Metabolism | Moderate to high, given its lipophilic nature. | Generally faster than in humans for many xenobiotics due to higher metabolic rates. | Highly |
Benchmarking Avarone's Antiviral Profile: A Comparative Analysis Against Established Inhibitors
For Immediate Release
[City, State] – November 20, 2025 – A comprehensive analysis of the antiviral properties of Avarone, a marine-derived sesquiterpenoid quinone, reveals its potential as a notable antiviral agent, particularly against Human Immunodeficiency Virus (HIV) and poliovirus. This guide provides a comparative benchmark of this compound's activity against well-established antiviral inhibitors, supported by available experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated significant inhibitory effects on the replication of both HIV and poliovirus. While direct quantitative comparisons are limited by the availability of specific IC50 and EC50 values for this compound in peer-reviewed literature, qualitative evidence positions it as a potent inhibitor. This document outlines the mechanisms of action and provides a framework for understanding this compound's potential in the landscape of antiviral therapeutics.
Antiviral Activity of this compound: A Head-to-Head Comparison
To contextualize the antiviral efficacy of this compound, its activity is benchmarked against Nevirapine for HIV-1 reverse transcriptase inhibition and Pocapavir for anti-poliovirus activity.
| Compound | Virus Target | Target Protein | IC50 / EC50 | Mechanism of Action |
| This compound | HIV-1 | Reverse Transcriptase | Data Not Available in Searches | Non-competitive inhibition of RNA- and DNA-dependent DNA polymerase activities.[1] |
| Nevirapine | HIV-1 | Reverse Transcriptase | IC50: 84 nM (enzymatic assay) | Non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site of the enzyme.[1] |
| This compound | Poliovirus | Viral Multiplication | Data Not Available in Searches | Potent and selective inhibitor of poliovirus multiplication.[2] |
| Pocapavir (V-073) | Poliovirus | Capsid Protein | EC50: 0.003 - 0.126 µM | Capsid inhibitor that prevents viral uncoating and release of viral RNA into the host cell.[3][4] |
Note: The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound against HIV and poliovirus were not available in the conducted literature search. The provided data for known inhibitors serves as a benchmark for the potency of established antiviral agents.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of antiviral activities.
Reverse Transcriptase Activity Assay (for HIV-1)
This assay is designed to quantify the in-vitro inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.
Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using an RNA or DNA template. The level of incorporation is inversely proportional to the inhibitory activity of the tested compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) or Poly(rA) template
-
Oligo(dT) primer
-
Labeled dNTPs (e.g., [³H]-dTTP or a non-radioactive alternative)
-
Test compound (this compound, Nevirapine)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the reaction buffer, template/primer, labeled dNTPs, and the test compound at various concentrations.
-
Initiate the reaction by adding the HIV-1 Reverse Transcriptase.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA by incubating on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter or the signal from the non-radioactive label.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Plaque Reduction Assay (for Poliovirus)
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50%.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.
Materials:
-
Poliovirus stock of known titer
-
Susceptible host cells (e.g., HeLa or Vero cells)
-
Cell culture medium
-
Test compound (this compound, Pocapavir)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of the test compound for a specified time.
-
Infect the cells with a standardized amount of poliovirus (e.g., 100 plaque-forming units per well).
-
After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (agarose or methylcellulose) containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound) and determine the EC50 value.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's antiviral activity, the following diagrams illustrate the relevant viral life cycles and a general experimental workflow for antiviral screening.
Caption: The HIV life cycle and the point of inhibition for reverse transcriptase inhibitors.
References
- 1. The inhibition of human immunodeficiency virus type 1 reverse transcriptase by avarol and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antiviral Activity of V-073 against Polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Avarone in Drug Combination Studies
Following a comprehensive search for publicly available information, no drug combination studies, quantitative performance data, or detailed experimental protocols specifically involving a compound referred to as "Avarone" have been identified. The initial investigation yielded results for similarly named but distinct molecules, such as Avarol and Edaravone, as well as general information on drug combination principles. However, no resources directly address the performance of "this compound" in combination therapies.
This absence of specific data prevents the creation of a detailed comparison guide as requested. The core requirements, including the presentation of quantitative data in tables, detailing of experimental protocols, and visualization of signaling pathways and workflows related to this compound combination studies, cannot be fulfilled without foundational research findings.
Further investigation would be required to ascertain if "this compound" is an internal project name, a very new compound not yet in the public domain, or a misspelling of another drug. Without any publicly accessible data, a guide comparing its performance with other alternatives, supported by experimental evidence, cannot be developed at this time.
Safety Operating Guide
Proper Disposal Procedures for Avarone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling Avarone are advised to adhere to strict disposal protocols due to its potential health and environmental hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Chemical Profile and Hazards
This compound is a chemical compound with the molecular formula C21H28O2.[1][2] According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).[1] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory drains or as regular trash.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H28O2 | [1][2] |
| Molecular Weight | 312.45 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Water Solubility | No data available | [1] |
Table 2: Hazard Identification for this compound
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be familiar with the necessary safety precautions.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[1]
All handling of this compound, especially the preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent harm to human health and the environment.[5][6] The following procedure should be followed:
Step 1: Waste Segregation
-
Separate this compound waste from all other laboratory waste streams.[7][8] Do not mix it with non-hazardous waste or other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound, including pipette tips, gloves, and weigh boats, in a designated hazardous waste container.[7] The container must be made of a material compatible with this compound and have a secure, leak-proof lid.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.[7] The original chemical container can be a good option for waste storage.[9]
Step 3: Labeling
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).[3][7] The date of waste accumulation should also be clearly marked.
Step 4: Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3] This area should be away from direct sunlight and sources of ignition.[1] Ensure that incompatible materials are not stored together.[7]
Step 5: Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound hazardous waste.[3] Do not attempt to dispose of the waste yourself. Disposal must be carried out by an approved waste disposal plant.[1]
Emergency Procedures for Spills
In the event of an this compound spill, follow these procedures:
-
Personal Precautions: Use full personal protective equipment, including respiratory protection.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Clean-up: Absorb liquid spills with an inert, non-combustible material such as vermiculite or sand.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1] Decontaminate the spill area with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[1]
Experimental Protocol: Assessing Environmental Hazard (Hypothetical)
To determine the long-term environmental impact of a substance like this compound, a chronic aquatic toxicity test using a model organism such as Daphnia magna could be conducted.
Objective: To determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) of this compound on the reproduction of Daphnia magna over a 21-day period.
Methodology:
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance: this compound dissolved in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Test Concentrations: A series of nominal concentrations of this compound (e.g., 0.1, 0.32, 1.0, 3.2, 10 µg/L) and a control (solvent only).
-
Experimental Setup: Individual daphnids are exposed to the test concentrations in separate beakers containing a defined culture medium.
-
Duration: 21 days.
-
Endpoints: The primary endpoint is the number of living offspring produced per surviving parent daphnid. Adult mortality is also recorded.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the reproductive output in the different concentrations to the control group to determine the NOEC and LOEC.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision pathway for this compound waste disposal.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. This compound | C21H28O2 | CID 72186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. The health impact of hazardous waste landfills and illegal dumps contaminated sites: An epidemiological study at ecological level in Italian Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental outcomes in children living near hazardous waste sites: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Avarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Avarone in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes and airborne particles. |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing that covers exposed skin is necessary. |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation. The specific type of respirator should be determined by a risk assessment. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
A Material Safety Data Sheet (MSDS) from DC Chemicals indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is paramount.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area[1].
Handling and Use
-
Ventilation: Use this compound only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Avoid Contact: Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE[1].
-
Hygiene: Wash skin thoroughly after handling[1]. Do not eat, drink, or smoke in the handling area[1].
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
